Emavusertib Tosylate
Description
Properties
CAS No. |
2376399-41-4 |
|---|---|
Molecular Formula |
C31H33N7O8S |
Molecular Weight |
663.7 g/mol |
IUPAC Name |
N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-1,3-oxazole-4-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H25N7O5.C7H8O3S/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30;1-6-2-4-7(5-3-6)11(8,9)10/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33);2-5H,1H3,(H,8,9,10)/t16-;/m1./s1 |
InChI Key |
XJMGSZLODKNAJQ-PKLMIRHRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Emavusertib Tosylate: A Dual IRAK4 and FLT3 Inhibitor for the Treatment of Acute Myeloid Leukemia (AML)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Emavusertib (formerly CA-4948) is an investigational, orally bioavailable small molecule that exhibits a dual mechanism of action by potently inhibiting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). This unique therapeutic profile positions Emavusertib as a promising agent for the treatment of Acute Myeloid Leukemia (AML), a hematologic malignancy often characterized by mutations in the FLT3 gene and dysregulation of inflammatory signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of Emavusertib in AML, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous disease with a complex molecular landscape. A significant subset of AML patients harbors mutations in the FLT3 gene, which are associated with a poor prognosis.[1] Additionally, dysregulated innate immune signaling, often driven by the IRAK4 pathway, has been implicated in the pathogenesis and therapeutic resistance of AML.[1][2] Emavusertib's dual inhibitory activity against both FLT3 and IRAK4 offers a novel therapeutic strategy to simultaneously target two key oncogenic drivers in AML.
Core Mechanism of Action in AML
Emavusertib exerts its anti-leukemic effects through the targeted inhibition of two critical signaling kinases: IRAK4 and FLT3.
Inhibition of the IRAK4 Signaling Pathway
Mutations in spliceosome components, such as U2AF1 and SF3B1, are recurrent in AML and lead to the aberrant splicing of IRAK4, resulting in the overexpression of a constitutively active long isoform (IRAK4-L).[3][4] IRAK4-L plays a pivotal role in the formation of the Myddosome, a key signaling complex that activates downstream pro-survival pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][5] Emavusertib directly binds to and inhibits the kinase activity of IRAK4, thereby disrupting the Myddosome and abrogating downstream signaling, ultimately leading to decreased leukemic cell proliferation and survival.
Inhibition of the FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications - ITD), becomes constitutively active, driving uncontrolled proliferation of leukemic blasts through downstream pathways such as PI3K/AKT and STAT5.[6][7][8] Emavusertib effectively inhibits both wild-type and mutated forms of FLT3, blocking these downstream signaling cascades and inducing apoptosis in FLT3-mutant AML cells.[3]
Quantitative Data
In Vitro Potency
| Target/Cell Line | Parameter | Value | Reference(s) |
| IRAK4 | IC50 | 57 nM | [9] |
| FLT3-mutated AML cell lines | IC50 | 58-200 nM | [3] |
| MOLM-13 (FLT3-ITD) | IC50 | 150 nM | [7] |
| IRAK4 | Kd | 23 nM | [3] |
| FLT3 (wt, ITD, ITD/D835V, ITD/F691L) | Kd | 8–31 nM | [3] |
Table 1: In Vitro Potency of Emavusertib. This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Kd) of Emavusertib against its primary targets and relevant AML cell lines.
Preclinical Efficacy in AML Xenograft Models
| Animal Model | AML Cell Line | Dosing Regimen | Outcome | Reference(s) |
| Subcutaneous Xenograft | MV4-11 (FLT3-ITD) | 12.5, 25, 50, 100 mg/kg orally | Induced tumor regression; complete regression at 100 mg/kg maintained for >60 days post-treatment. | [3] |
| Disseminated Xenograft | THP-1 (FLT3-wt) | Not specified | Nearly complete absence of THP-1 cell engraftment in bone marrow after 41-44 days of treatment. | [3] |
Table 2: Preclinical Efficacy of Emavusertib in AML Xenograft Models. This table highlights the in vivo anti-leukemic activity of Emavusertib in mouse models of AML.
Clinical Efficacy in the TakeAim Leukemia Trial (NCT04278768)
| Patient Population (Relapsed/Refractory AML) | N | Response Rate | Reference(s) |
| FLT3-mutated | 12 | 50% Overall Response (4 CR/CRh) | [6] |
| Spliceosome-mutated | 15 | 27% CR/CRh/CRi/MLFS | [6] |
| FLT3-mutated (at 300mg BID RP2D) | Not specified | 3 CR, 1 CRh, 2 MLFS | [6] |
| Spliceosome-mutated (evaluable) | 5 | 40% CR/CRh | [4][10][11] |
| FLT3-mutated (evaluable) | 3 | 1 CR, 2 became FLT3-negative | [4][10][11] |
Table 3: Clinical Response Rates with Emavusertib Monotherapy in Relapsed/Refractory AML. This table presents the clinical efficacy of Emavusertib in patients with specific molecular subtypes of AML from the Phase 1/2a TakeAim Leukemia trial. (CR: Complete Response; CRh: CR with partial hematologic recovery; CRi: CR with incomplete count recovery; MLFS: Morphologic Leukemia-Free State).
Signaling Pathway Visualizations
Caption: IRAK4 Signaling Pathway Inhibition by Emavusertib in AML.
Caption: FLT3 Signaling Pathway Inhibition by Emavusertib in AML.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of Emavusertib on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Emavusertib stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells at a density of 5,000-10,000 cells/well in 90 µL of complete culture medium in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of Emavusertib in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 20-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
AML Xenograft Model
Objective: To evaluate the in vivo anti-leukemic efficacy of Emavusertib.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell lines (e.g., MV4-11) or patient-derived AML cells
-
Matrigel (for subcutaneous models)
-
Emavusertib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometry reagents for bone marrow analysis (e.g., anti-human CD45, anti-mouse CD45)
Procedure:
-
Cell Implantation:
-
Subcutaneous Model: Subcutaneously inject 5-10 x 10^6 AML cells suspended in a mixture of PBS and Matrigel into the flank of each mouse.
-
Disseminated Model: Intravenously inject 1-5 x 10^6 AML cells into the tail vein of each mouse.
-
-
Tumor Growth/Engraftment Monitoring:
-
Subcutaneous Model: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Disseminated Model: Monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and assess leukemic engraftment in peripheral blood or bone marrow by flow cytometry at specified time points.
-
-
Drug Administration: Once tumors are established or engraftment is confirmed, randomize the mice into treatment and control groups. Administer Emavusertib (e.g., 12.5-100 mg/kg) or vehicle control orally, once or twice daily, for a defined treatment period (e.g., 21 days).[3]
-
Endpoint Analysis: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Subcutaneous Model: Excise and weigh the tumors.
-
Disseminated Model: Harvest bone marrow and spleen to quantify the percentage of human AML cells by flow cytometry.
-
-
Data Analysis: Compare tumor growth inhibition or the reduction in leukemic burden in the Emavusertib-treated groups to the vehicle-treated control group.
Conclusion
Emavusertib Tosylate is a promising novel therapeutic agent for AML with a unique dual mechanism of action that targets both the IRAK4 and FLT3 signaling pathways. Preclinical and early clinical data demonstrate its potential to induce significant anti-leukemic responses, particularly in patients with FLT3 and spliceosome mutations. The ongoing clinical development of Emavusertib will further elucidate its efficacy and safety profile and its potential role in the treatment armamentarium for AML.
References
- 1. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 3. explorationpub.com [explorationpub.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Synthesis of Emavusertib Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (formerly CA-4948) is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] As a critical component of the myddosome signaling complex, IRAK4 is a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in various hematologic malignancies.[1][4][5] Emavusertib's ability to inhibit IRAK4 and, consequently, the downstream NF-κB signaling pathway, has positioned it as a promising therapeutic agent for cancers such as non-Hodgkin lymphoma, acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of Emavusertib Tosylate.
Discovery of Emavusertib (CA-4948)
The journey to identify Emavusertib began with the screening of Aurigene's proprietary compound library for potent IRAK4 inhibitors.[1][2][6] This screening led to the identification of a novel aza-benzoxazole series of compounds. Through a systematic structure-activity relationship (SAR) optimization process, researchers focused on enhancing the potency, selectivity, and pharmacokinetic properties of this series.
The optimization efforts culminated in the identification of compound 24 , later designated as CA-4948 and named Emavusertib.[1] This advanced lead compound demonstrated potent inhibition of IRAK4, favorable selectivity over other kinases, and significant cellular activity in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) and AML cell lines.[1][2][6] Furthermore, Emavusertib exhibited desirable absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic profiles, including good oral bioavailability in multiple species.[1][2] Preclinical studies in relevant tumor models showed that Emavusertib led to greater than 90% tumor growth inhibition, correlating with in vivo pharmacodynamic modulation.[1][2] Based on its robust preclinical profile, Emavusertib was selected as a clinical candidate for the treatment of relapsed or refractory hematologic malignancies.[1][2]
Mechanism of Action and Signaling Pathway
Emavusertib is a selective inhibitor of IRAK4, a serine/threonine kinase that plays a crucial role in the innate immune response.[1][4] In normal physiology, the activation of TLRs and IL-1Rs by their respective ligands triggers the recruitment of the adaptor protein MyD88. This leads to the assembly of the "myddosome," a signaling complex where IRAK4 is activated. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB, in turn, promotes the expression of pro-inflammatory cytokines and survival factors.[4][5]
In certain cancers, particularly those with mutations in the MYD88 gene (such as the L265P mutation), this pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[4] Emavusertib inhibits the kinase activity of IRAK4, thereby blocking the entire downstream signaling cascade and reducing the production of inflammatory cytokines like IL-6 and IL-10.[1]
Synthesis of Emavusertib (CA-4948)
The synthesis of Emavusertib (24) is a multi-step process starting from 2-chloro-5-hydroxypyridine (B185701) (I). The general synthetic scheme is outlined below.
Experimental Protocols
Step 1: Synthesis of Intermediate III 2-chloro-5-hydroxypyridine (I) is first nitrated using a standard nitrating mixture, followed by reduction of the nitro group with Raney Ni to yield the corresponding amino derivative (III).[1]
Step 2: Synthesis of Intermediate V Compound III undergoes cyclization with potassium ethyl xanthate. The resulting thiol is then methylated to produce intermediate V.[1]
Step 3: Synthesis of Intermediate VI Intermediate V is refluxed with morpholine to yield compound VI.[1]
Step 4: Synthesis of Intermediate VIII Compound VI is subjected to nitration, and the resulting nitro compound (VII) is coupled with (R)-3-hydroxypyrrolidine to give intermediate VIII.[1]
Step 5: Synthesis of Emavusertib (CA-4948) The nitro group in intermediate VIII is reduced using Raney Ni. The final step involves a HATU-mediated coupling of the resulting amine with a carboxylic acid intermediate (E) to afford Emavusertib (CA-4948).[1]
Synthesis of this compound The tosylate salt is typically formed in a final step by treating the free base of Emavusertib with p-toluenesulfonic acid in a suitable solvent, followed by isolation of the salt.
Biological Activity and Pharmacokinetics
In Vitro Activity
| Target/Assay | IC50 (nM) | Cell Line |
| IRAK4 Kinase Activity | 57 | - |
| TLR-Stimulated TNF-α, IL-1β, IL-6, IL-8 release | <250 | THP-1 |
In Vivo Pharmacokinetics (Phase I/II Clinical Trial Data)
| Dose (BID) | Median Cmax (ng/mL) | Median AUC0-8 (h*ng/mL) |
| 50 mg | 1140 | 5730 |
| 100 mg | 2640 | 13100 |
| 200 mg | 3300 | 19700 |
| 400 mg | 6000 | 35600 |
Key Experimental Protocols
IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of Emavusertib. Prepare a solution containing IRAK4 enzyme and a europium-labeled anti-tag antibody in kinase buffer. Prepare a solution of the Alexa Fluor™ 647-labeled tracer.
-
Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate.
-
Reaction: Add the kinase/antibody mixture to the wells, followed by the tracer solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
Data Analysis: The decrease in the FRET signal in the presence of the inhibitor is used to calculate the IC50 value.
Cellular Assays
Cellular assays are crucial for determining the effect of the inhibitor in a more physiologically relevant context.
Protocol for Cytokine Release Assay in THP-1 Cells:
-
Cell Culture: Culture THP-1 human monocytic cells in appropriate media.
-
Compound Treatment: Plate the cells and treat with various concentrations of Emavusertib for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., lipopolysaccharide) to induce cytokine production.
-
Incubation: Incubate the cells for several hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC50 of Emavusertib for the inhibition of cytokine release.
Conclusion
This compound is a promising, orally bioavailable IRAK4 inhibitor discovered through a rigorous drug discovery process. Its potent and selective inhibition of the IRAK4 signaling pathway provides a strong rationale for its clinical development in hematologic malignancies. The synthetic route is well-defined, and the preclinical data demonstrates a favorable pharmacological profile. Ongoing clinical trials will further elucidate the therapeutic potential of Emavusertib in patients with cancers characterized by dysregulated TLR/IL-1R signaling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Emavusertib: A Technical Guide to a First-in-Class Dual IRAK4 and FLT3 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Emavusertib (B3028269) (formerly CA-4948) is a first-in-class, orally bioavailable small molecule that dually inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are frequently dysregulated in hematologic malignancies and inflammatory diseases.[3][4] Notably, mutations in splicing factors like SF3B1 and U2AF1, found in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), lead to the overexpression of a constitutively active long isoform of IRAK4 (IRAK4-L), a key oncogenic driver.[1][4][5] Concurrently, activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis.[6][7] By targeting both IRAK4 and FLT3, Emavusertib offers a novel therapeutic strategy to address key oncogenic drivers and potential resistance mechanisms in various hematologic cancers.[7][8] This document provides a comprehensive technical overview of Emavusertib, detailing its mechanism of action, preclinical and clinical data, and relevant experimental protocols.
Mechanism of Action
Emavusertib exerts its anti-neoplastic effects through the potent and selective inhibition of two key kinases: IRAK4 and FLT3.
-
IRAK4 Inhibition: IRAK4 is the "master kinase" in the MyD88-dependent signaling cascade downstream of TLRs and the IL-1R family.[4][9] Upon activation, IRAK4 is recruited to the Myddosome, a signaling complex with the adaptor protein MyD88. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a cascade that culminates in the activation of transcription factors like NF-κB and MAP kinases.[10][11] This leads to the production of pro-inflammatory cytokines and cell survival factors.[4] In cancers with spliceosome mutations (SF3B1, U2AF1), an oncogenic isoform, IRAK4-L, drives constitutive activation of this pathway.[4] Emavusertib directly binds to and inhibits the kinase activity of IRAK4, thereby blocking the entire downstream signaling cascade, repressing pro-inflammatory pathways, and inducing apoptosis in malignant cells.[10][12]
-
FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that plays a pivotal role in normal hematopoiesis.[6] In a significant subset of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD), leading to uncontrolled proliferation and cell survival.[6][13] Activated FLT3 triggers multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[13][14] Emavusertib has been shown to have high binding activity for wild-type FLT3 as well as variants with ITD and/or kinase domain (KD) mutations.[10] This inhibition blocks the aberrant signaling that drives leukemogenesis in FLT3-mutated AML.[10]
Signaling Pathways
The diagram below illustrates the MyD88-dependent signaling pathway and the point of inhibition by Emavusertib. Ligand binding to TLR/IL-1R recruits the MyD88 adaptor protein, which in turn recruits IRAK4, forming the Myddosome complex. This leads to the phosphorylation of IRAK1, activation of TRAF6, and subsequent activation of TAK1, culminating in NF-κB and MAPK activation.
The diagram below outlines the signaling cascade initiated by activated FLT3. In mutated AML, FLT3 is constitutively active, leading to the activation of three major pro-survival and proliferative pathways: PI3K/AKT, RAS/MAPK, and STAT5. Emavusertib inhibits the initial autophosphorylation step, blocking all downstream signaling.
Preclinical Profile
Emavusertib has demonstrated potent and selective activity in a range of in vitro assays, inhibiting both its primary targets and downstream cellular processes.
| Parameter | Target / Cell Line | Value | Reference |
| IC50 | IRAK4 Kinase | 57 nM | [15] |
| FLT3-ITD+ AML (MOLM-13) | 150 nM | [16] | |
| FLT3 Mutated AML | 58 - 200 nM | [10] | |
| MYD88-mutant MZL (Karpas1718) | 3.72 µM | [17] | |
| OCI-Ly10 (MYD88-mutant) | 1.5 µM | [15] | |
| Selectivity | IRAK4 vs. IRAK1 | >500-fold | [2][15] |
| Cytokine Inhibition IC50 | TNF-α, IL-1β, IL-6, IL-8 (THP-1 cells) | <250 nM | [2][15] |
| Cytokine Secretion Repression | IL-6 (ABC DLBCL cells) | 36% | [12] |
| IL-10 (ABC & GCB DLBCL cells) | 35% - 41% | [12] | |
| Apoptosis Induction | Marginal Zone Lymphoma (MZL) cells | Significant increase at 10 µM | [12][15] |
Preclinical animal models have confirmed the anti-tumor efficacy of Emavusertib in various hematologic malignancies.
| Animal Model | Dosing | Outcome | Reference |
| OCI-Ly3 Xenograft (ABC DLBCL) | 200 mg/kg, PO, QD | Showed tumor growth inhibition | [12] |
| General Tumor Models | 25-150 mg/kg, PO, QD for 14 days | Induced tumor growth inhibition | [15] |
| FLT3-wt AML Model | Not Specified | Blocked bone marrow engraftment | [10] |
| FLT3-ITD AML Model | Not Specified | Cytotoxic activity equivalent to quizartinib | [10] |
| Melanoma Brain Metastasis | Not Specified | Achieved therapeutic brain concentrations, reduced tumor volume, prolonged survival | [18] |
Clinical Development
Emavusertib is being evaluated in multiple clinical trials for various hematologic malignancies, both as a monotherapy and in combination with other agents.
| Trial Identifier | Phase | Condition(s) | Intervention | Status (as of late 2024/early 2025) |
| NCT04278768 (TakeAim Leukemia) | 1/2a | R/R AML, High-Risk MDS | Monotherapy; Combination with Azacitidine or Venetoclax | Recruiting |
| NCT03328078 (TakeAim Lymphoma) | 1/2 | R/R B-cell NHL, PCNSL | Monotherapy; Combination with Ibrutinib (B1684441) | Recruiting |
| NCT06696768 | 1 | Metastatic Colorectal Cancer | Combination with FOLFOX + Bevacizumab | Recruiting |
Across clinical studies, Emavusertib has demonstrated a manageable safety profile.
| Dose Level | Key Safety Findings | Reference |
| 200 mg & 300 mg BID | No dose-limiting toxicities (DLTs) observed. | [1][12] |
| 300 mg BID | Grade 3 rhabdomyolysis occurred in 4% of patients. | [12] |
| 400 mg BID | Grade 3 rhabdomyolysis occurred in 12% of patients. | [12] |
| 500 mg BID | Grade 3 rhabdomyolysis occurred in 33% of patients. | [12] |
| Overall | Rhabdomyolysis was reversible and manageable. No dose-limiting myelosuppression reported. No Grade 4 or 5 treatment-related adverse events. | [1][12][18] |
| Recommended Phase 2 Dose (RP2D) | 300 mg BID | [1][12][19] |
Emavusertib has shown encouraging anti-cancer activity, particularly in patient populations with specific genetic mutations.
| Disease | Patient Subgroup (Mutation) | Response | Reference |
| AML | FLT3-mutant | 3 CR, 1 CRh, 2 MLFS in one cohort. | [20] |
| AML & HR-MDS | SF3B1 or U2AF1 | CR rates of 40% (AML) and 57% (HR-MDS). | [5] |
| PCNSL | MYD88 L265P | One patient achieved complete remission in combination with ibrutinib after failing prior therapies. | [12] |
| B-cell NHL | Not specified | 8 of 9 evaluable patients had tumor burden reduction (combination with ibrutinib). | [18] |
CR: Complete Response; CRh: CR with partial hematologic recovery; MLFS: Morphologic Leukemia-Free State.
Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are summarized methodologies for key assays used to characterize Emavusertib.
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of Emavusertib against cancer cell lines.
-
Cell Plating: Seed AML or lymphoma cell lines (e.g., MOLM-13, Karpas1718) in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of Emavusertib in appropriate cell culture medium. A vehicle control (e.g., 0.5% DMSO) must be included.[2]
-
Treatment: Treat cells with the various concentrations of Emavusertib.
-
Incubation: Incubate the plates for a specified period (e.g., 20 to 72 hours) at 37°C in a humidified CO2 incubator.[16][17]
-
Viability Assessment: Measure cell viability using a standard method such as MTS, MTT, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Convert raw data to percentage viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC50 value using non-linear regression analysis.
This protocol outlines a method to measure the inhibition of TLR-mediated cytokine release.
-
Cell Plating: Plate THP-1 monocytic cells in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of Emavusertib or vehicle control (0.5% DMSO) for 60 minutes.[2]
-
Stimulation: Stimulate the cells by adding a TLR agonist, such as lipopolysaccharide (LPS) or lipoteichoic acid (LTA), to the wells.[2][16]
-
Incubation: Incubate the plates for 5 hours at 37°C in a CO2 incubator.[2]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Analyze the supernatant for levels of cytokines such as TNF-α, IL-6, or IL-1β using a validated ELISA kit according to the manufacturer's instructions.[2]
-
Data Analysis: Calculate the percent inhibition of cytokine release for each Emavusertib concentration relative to the stimulated vehicle control and determine the IC50.
Conclusion
Emavusertib is a promising dual inhibitor of IRAK4 and FLT3 with a novel mechanism of action that targets critical oncogenic signaling pathways in hematologic malignancies.[1][8] Its preclinical data demonstrates potent and selective activity, and it has shown encouraging clinical efficacy and a manageable safety profile in heavily pretreated patient populations, particularly those with spliceosome (SF3B1/U2AF1) and FLT3 mutations.[1][12] The ability to inhibit both the IRAK4-mediated inflammatory signaling that can drive resistance and the primary FLT3 oncogenic driver positions Emavusertib as a significant candidate for monotherapy and combination strategies in AML, MDS, and various lymphomas.[7][8][12] Ongoing clinical trials will further define its role in the therapeutic armamentarium for these challenging diseases.
References
- 1. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. curis.com [curis.com]
- 5. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 6. FLT3, a signaling pathway gene [ogt.com]
- 7. ashpublications.org [ashpublications.org]
- 8. onclive.com [onclive.com]
- 9. IRAK4 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 11. P1298: THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. onclive.com [onclive.com]
- 20. onclive.com [onclive.com]
Emavusertib Tosylate: A Deep Dive into its Role in the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Emavusertib (B3028269) (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] IRAK4 is a critical serine/threonine kinase that serves as a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[3] These pathways, when aberrantly activated, are key drivers of cellular proliferation, survival, and inflammation in various hematologic malignancies. This is particularly evident in cancers harboring activating mutations in the myeloid differentiation primary response 88 (MYD88) gene or mutations in spliceosome components like SF3B1 and U2AF1, which lead to the production of a hyperactive long isoform of IRAK4 (IRAK4-L).[4][5]
By targeting IRAK4, Emavusertib effectively blocks the downstream activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[6][7] This inhibition curtails the production of pro-inflammatory cytokines and pro-survival factors, ultimately leading to apoptosis in malignant cells.[3] This technical guide provides a comprehensive overview of the mechanism of action of Emavusertib, focusing on its role in the NF-κB signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Mechanism of Action: Inhibition of the IRAK4-NF-κB Axis
The canonical NF-κB signaling pathway is initiated by the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MYD88. This triggers the formation of the "Myddosome" complex, a multiprotein signaling hub where IRAK4 plays a pivotal role.[4] IRAK4 phosphorylates and activates IRAK1 and IRAK2, which then interact with TNF receptor-associated factor 6 (TRAF6).[6] This leads to the activation of the TAK1 complex (composed of TAK1, TAB1, and TAB2), which in turn phosphorylates and activates the IκB kinase (IKK) complex (IKKα, IKKβ, and IKKγ/NEMO).[6]
The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signals (NLS) on the NF-κB heterodimer, most commonly composed of the p65 (RelA) and p50 (NFKB1) subunits.[8] This allows the active p65/p50 dimer to translocate to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes.[8] This binding initiates the transcription of a wide array of genes involved in inflammation, cell survival, and proliferation, including various cytokines and anti-apoptotic proteins.
Emavusertib functions as an ATP-competitive inhibitor of IRAK4's kinase activity. By binding to IRAK4, Emavusertib prevents the phosphorylation cascade that is essential for the downstream activation of the NF-κB pathway.[3] This results in the stabilization of the IκBα protein, the cytoplasmic sequestration of NF-κB dimers, and a subsequent reduction in the transcription of NF-κB target genes.[2] The phosphorylation of the p50 subunit at Serine 337, which is critical for its DNA binding and transcriptional activity, has been identified as a potential pharmacodynamic and predictive biomarker for Emavusertib activity.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-NFkB p105/p50 (Ser337) Polyclonal Antibody (PA5-37658) [thermofisher.com]
- 4. curis.com [curis.com]
- 5. Splicing factor mutations in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
Emavusertib Tosylate: A Technical Guide to its Efficacy in MYD88-Mutated Malignancies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, particularly the L265P variant, are key oncogenic drivers in a significant portion of B-cell lymphomas. This mutation leads to the constitutive activation of the Toll-like receptor (TLR) signaling pathway, promoting cell survival and proliferation through the activation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and downstream Nuclear Factor-kappa B (NF-κB). Emavusertib (B3028269) (formerly CA-4948), a potent and selective oral inhibitor of IRAK4, has emerged as a promising therapeutic agent that directly targets this aberrant signaling cascade.[1][2][3] This technical guide provides an in-depth review of the mechanism of action of Emavusertib, its preclinical efficacy in MYD88-mutated cells, detailed experimental protocols for its evaluation, and its synergistic potential with other targeted agents.
Introduction: The MYD88/IRAK4 Signaling Axis in Cancer
The MYD88 protein is a critical adaptor in the TLR and IL-1 receptor (IL-1R) signaling pathways.[4] In normal immune responses, ligand binding to these receptors triggers the recruitment of MYD88, which in turn recruits and activates IRAK4.[5][6] This initiates the formation of a signaling complex known as the "Myddosome," leading to a cascade that activates NF-κB and subsequent expression of pro-inflammatory cytokines and survival factors.[1][4]
The activating L265P mutation in MYD88, found in over 90% of Waldenström's macroglobulinemia cases and a significant fraction of activated B-cell (ABC) subtype of diffuse large B-cell lymphomas (DLBCL), causes spontaneous and uncontrolled assembly of the Myddosome complex.[1][4] This results in chronic, ligand-independent activation of IRAK4 and downstream NF-κB signaling, which is essential for the growth and survival of these malignant cells.[1][7] Emavusertib Tosylate is a small molecule inhibitor designed to block the kinase activity of IRAK4, thereby providing a direct therapeutic strategy to counteract the oncogenic effects of MYD88 mutations.[3][8]
Mechanism of Action of Emavusertib
Emavusertib functions as a reversible, orally bioavailable inhibitor of the serine/threonine kinase IRAK4.[3] By binding to the ATP-binding site of IRAK4, it prevents the phosphorylation of its downstream substrates, including IRAK1.[3][9] This blockade effectively halts the signaling cascade originating from the constitutively active MYD88 L265P-driven Myddosome, leading to the inhibition of NF-κB activation and subsequent induction of apoptosis in cancer cells dependent on this pathway.[3][10]
Quantitative Preclinical Data
Emavusertib has demonstrated potent single-agent activity in various preclinical models of B-cell malignancies harboring the MYD88 L265P mutation.
In Vitro Cell Viability
The anti-proliferative effect of Emavusertib has been quantified across multiple MYD88-mutated cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Cancer Type | MYD88 Status | Emavusertib IC50 | Reference |
| Karpas-1718 | Marginal Zone Lymphoma (MZL) | L265P | 3.72 µM | [10][11] |
| OCI-Ly-10 | ABC-DLBCL | L265P | Data indicates sensitivity | [2][12] |
| TMD8 | ABC-DLBCL | L265P | Data indicates sensitivity | [2][12] |
| HBL1 | ABC-DLBCL | L265P | Data indicates sensitivity | [2][12] |
Induction of Apoptosis
Treatment with Emavusertib leads to a significant increase in programmed cell death in MYD88-mutated cancer cells.
| Cell Line(s) | Treatment | Observation | Reference |
| MZL Cell Lines | Emavusertib (10 µM, 72h) | Significant increase in the apoptotic cell population. | [8] |
| Ibrutinib-Resistant MZL | Emavusertib | Paired decreased viability with a significant increase in apoptotic cells. | [1] |
Synergistic Activity with BTK Inhibitors
A key finding from preclinical studies is the strong synergy between Emavusertib and Bruton's Tyrosine Kinase (BTK) inhibitors. This is particularly relevant as persistent IRAK4 signaling is a known mechanism of resistance to BTK inhibitor therapy.[1][13]
Studies have shown that combining Emavusertib with first-generation (ibrutinib) and second-generation (acalabrutinib, zanubrutinib) BTK inhibitors results in synergistic cell killing in MYD88 L265P mutated lymphoma cell lines.[2][12] This combination enhances the maximal effect (efficacy) of the BTK inhibitors and can overcome resistance.[2][10]
Key Experimental Methodologies
Standardized protocols are essential for evaluating the effects of Emavusertib on MYD88-mutated cells.
Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MYD88-mutated lymphoma cells (e.g., Karpas-1718, TMD8) into 96-well plates at a predetermined density and allow them to attach or stabilize overnight.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 72 hours).[12][14]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blotting for Pathway Analysis
Western blotting is used to detect and quantify changes in the expression and phosphorylation status of key proteins in the IRAK4 signaling pathway.
Protocol:
-
Sample Preparation: Treat cells with Emavusertib for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size.[9]
-
Membrane Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[16] For phospho-specific antibodies, 5% BSA is recommended.[9]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-IRAK4, anti-phospho-IRAK1) overnight at 4°C with gentle agitation.[9][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[16]
Apoptosis Analysis by Flow Cytometry
This method uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Emavusertib for the desired duration (e.g., 48-72 hours). Collect the cells by centrifugation.[17][18]
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).[17]
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like PI according to the manufacturer's instructions.[19][20]
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[17][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[20] The analysis allows for the quantification of four distinct cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).[19]
Conclusion
This compound is a targeted IRAK4 inhibitor with significant therapeutic potential for malignancies driven by MYD88 mutations. Preclinical data robustly demonstrate its ability to induce apoptosis and inhibit proliferation in MYD88 L265P-mutated lymphoma cells.[1][10] Furthermore, its strong synergistic effects with BTK inhibitors highlight a promising combination strategy to enhance treatment efficacy and overcome resistance.[2][7] The experimental protocols detailed herein provide a framework for the continued investigation and development of Emavusertib as a valuable agent in the armamentarium against hematologic cancers.
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Emavusertib | C24H25N7O5 | CID 118224491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. curis.com [curis.com]
- 5. benchchem.com [benchchem.com]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. susi.usi.ch [susi.usi.ch]
- 12. curis.com [curis.com]
- 13. onclive.com [onclive.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
Preclinical Research on Emavusertib in B-cell Lymphoma: A Technical Guide
Introduction
Emavusertib (B3028269) (formerly CA-4948) is an orally bioavailable, selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[2][3] In many B-cell malignancies, dysregulation of these pathways is a key driver of tumor cell proliferation and survival. Notably, activating mutations in the MYD88 adaptor protein, particularly the L265P variant, are highly prevalent in subtypes like Waldenström's macroglobulinemia (>90%) and Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) (~40%).[3][4] This mutation leads to the spontaneous formation of the "Myddosome" complex, resulting in constitutive IRAK4 activation and downstream signaling to Nuclear Factor-kappa B (NF-κB), a critical transcription factor for lymphoma cell survival.[3][5] Emavusertib is being developed to target this dependency, showing promise as a monotherapy and in combination with other targeted agents.[1][6] This technical guide provides an in-depth summary of the core preclinical research on Emavusertib in B-cell lymphoma models.
Mechanism of Action: IRAK4 Inhibition
Upon TLR or IL-1R stimulation, the adaptor protein MYD88 is recruited, which in turn recruits and activates IRAK4.[7] IRAK4 then phosphorylates IRAK1, leading to the activation of TRAF6 and subsequent downstream signaling cascades that culminate in the activation of NF-κB and MAPK pathways.[8] In B-cell lymphomas harboring the MYD88-L265P mutation, the Myddosome complex is constitutively active, leading to persistent pro-survival signaling.[4] Emavusertib directly inhibits the kinase activity of IRAK4, thereby blocking this entire downstream cascade. Preclinical studies have confirmed that this inhibition leads to a significant downregulation of key signaling proteins, including phospho-p65 (a subunit of NF-κB), phospho-ERK1/2, and phospho-p38.[8][9] This mechanism provides a strong rationale for its use in MYD88-mutated lymphomas and suggests a potential role in overcoming resistance to other therapies, such as BTK inhibitors, where TLR pathway upregulation can be an escape mechanism.[5][10]
In Vitro Efficacy
Emavusertib has demonstrated potent, dose-dependent anti-proliferative activity across various B-cell lymphoma cell lines, with particular sensitivity observed in models with the MYD88 L265P mutation.
Table 1: In Vitro Activity of Emavusertib in B-cell Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | MYD88 Mutation Status | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Karpas1718 | Marginal Zone Lymphoma (MZL) | L265P | IC50 | 3.72 µM | [11][12] |
| OCI-Ly3 | ABC-DLBCL | L265P | Cellular Activity | Good | [2] |
| OCI-Ly10 | ABC-DLBCL | L265P | Cellular Activity | Good |[6] |
Experimental Protocol: Cell Viability Assay (MTT-based)
-
Cell Seeding: B-cell lymphoma cell lines (e.g., Karpas1718) are seeded into 96-well plates at a density of 2 x 104 cells per well in 100 µL of complete RPMI-1640 medium.
-
Drug Preparation: Emavusertib is serially diluted in DMSO and then further diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. A vehicle control (DMSO) is also prepared.
-
Treatment: Cells are exposed to increasing doses of Emavusertib or vehicle control for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined using non-linear regression analysis.
In Vivo Efficacy
Emavusertib has shown significant single-agent and combination anti-tumor activity in multiple preclinical xenograft models of B-cell lymphoma, including patient-derived xenografts (PDX).
Table 2: Summary of In Vivo Efficacy Studies
| Model Type | Cancer Type | Dosing & Schedule | Key Findings | Reference |
|---|---|---|---|---|
| Cell Line Xenograft (OCI-Ly3) | ABC-DLBCL | Not specified | >90% tumor growth inhibition (TGI) | [2] |
| Cell Line Xenograft (OCI-Ly10) | ABC-DLBCL | Not specified | Dose-dependent efficacy; Additive/synergistic activity with ibrutinib (B1684441) and venetoclax. | [6] |
| PDX Models | ABC-DLBCL | 37.5 or 75 mg/kg BID; 75 or 150 mg/kg QD | BID dosing showed equal or enhanced efficacy vs. equivalent QD dose. Greatest efficacy in 4 of 5 ABC-DLBCL models. | [13][6] |
| Cell Line Xenograft (REC-1, MINO, JeKo-1) | Mantle Cell Lymphoma (MCL) | 100 mg/kg Emavusertib; 12.5 mg/kg Ibrutinib | Both single agents showed activity; combination was additive. | [13][14] |
| Syngeneic Model (A20) | Primary CNS Lymphoma | Not specified | Dose-dependent survival advantage. |[8] |
Experimental Protocol: Subcutaneous DLBCL Xenograft Model
-
Cell Preparation: OCI-Ly10 cells are harvested during their logarithmic growth phase and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 108 cells/mL.
-
Tumor Implantation: 100 µL of the cell suspension (1 x 107 cells) is injected subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.
-
Tumor Growth & Randomization: Tumors are allowed to grow, and their volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width2). When the mean tumor volume reaches approximately 150-200 mm3, mice are randomized into treatment and control groups (n=8-10 per group).
-
Drug Administration: Emavusertib is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) once daily (QD) or twice daily (BID) at specified doses (e.g., 75 mg/kg). The control group receives the vehicle only. Treatment continues for 21-28 days.
-
Monitoring: Animal body weight and tumor volume are monitored throughout the study.
-
Endpoint & Analysis: The study is terminated when tumors in the control group reach a predetermined size (~2000 mm3) or at the end of the treatment period. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Pharmacokinetics and Pharmacodynamics
Preclinical studies confirm that Emavusertib possesses favorable drug-like properties, including oral bioavailability and the ability to cross the blood-brain barrier, a critical feature for treating CNS lymphoma.[2][6][8]
Table 3: Summary of Pharmacokinetic & Pharmacodynamic Properties
| Parameter | Species | Finding | Reference |
|---|---|---|---|
| Bioavailability | Mouse, Rat, Dog | Orally bioavailable | [2][6] |
| Blood-Brain Barrier | Mouse | Penetrates BBB; therapeutic concentrations (>502 nM) achieved in CSF and brain. Brain:Plasma ratio ~4-5%. | [8] |
| Tmax (Human) | Human | 1-3 hours | [13] |
| Half-life (Human) | Human | 3.6 - 6.8 hours | [13] |
| PD Biomarker | Mouse | Dose-dependent inhibition of pIRAK1 in tumors. | [2] |
| PD Biomarker | Mouse | Significant downregulation of p-p65, p-ERK1/2, and p-p38 in CNS tumors. | [8][9] |
| PD Biomarker | Human (ex vivo) | Dose-dependent inhibition of TLR-stimulated cytokine production in whole blood. |[13] |
Experimental Protocol: Ex Vivo Whole-Blood TLR Stimulation Assay
-
Sample Collection: Whole blood is collected from mice at various time points following oral administration of Emavusertib or vehicle. For human studies, blood is drawn from healthy volunteers and spiked with Emavusertib.[13]
-
TLR Stimulation: Aliquots of whole blood are stimulated with a TLR agonist (e.g., lipopolysaccharide [LPS] for TLR4) for 6-18 hours at 37°C.
-
Cytokine Measurement: Following stimulation, plasma is separated by centrifugation.
-
Analysis: The concentration of key pro-inflammatory cytokines, such as IL-6, is measured in the plasma using a validated method like ELISA.[2]
-
Interpretation: The level of cytokine inhibition in the Emavusertib-treated samples is calculated relative to the vehicle-treated control, providing a measure of the drug's pharmacodynamic activity.
Conclusion
The preclinical data for Emavusertib provide a robust foundation for its clinical development in B-cell lymphomas. Its targeted mechanism of action, potent in vitro and in vivo efficacy, favorable pharmacokinetic profile, and demonstrated pharmacodynamic effects underscore its potential as a valuable therapeutic agent.[1] The strong activity in MYD88-mutated models and the ability to synergize with other targeted agents, including BTK inhibitors, highlight multiple promising avenues for its application, potentially addressing unmet needs in relapsed/refractory disease and overcoming acquired resistance.[12][15]
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. curis.com [curis.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. P1298: THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. mdpi.com [mdpi.com]
- 12. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. curis.com [curis.com]
- 15. Curis, Inc. (CRIS): Assessing the Strategic Potential of Emavusertib in Hematologic Malignancies [ainvest.com]
Emavusertib Tosylate: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) (formerly CA-4948) is an orally bioavailable, small molecule inhibitor with significant anti-neoplastic, immunomodulating, and anti-inflammatory potential.[1] It has demonstrated promising activity in various hematological malignancies, including those with mutations in the MYD88 and FLT3 genes.[2][3] This technical guide provides an in-depth analysis of emavusertib's binding affinity to its primary protein targets, the experimental methodologies used for these determinations, and the signaling pathways it modulates.
Target Protein Binding Affinity
Emavusertib is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and has also shown significant activity against FMS-like Tyrosine Kinase 3 (FLT3).[4][5] Its high affinity and selectivity for IRAK4 make it a promising therapeutic agent for cancers and inflammatory diseases driven by dysregulated Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling.[1][6]
Quantitative Binding Data
The binding affinity of emavusertib for its primary targets has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Protein | Assay Type | IC50 Value (nM) | Cell Line/System | Reference |
| IRAK4 | TR-FRET Assay | 31.7 | Recombinant IRAK4 Kinase | [2] |
| IRAK4 | Kinase Assay | 57 | Recombinant IRAK4 Kinase | [7] |
| FLT3 (ITD) | Cell Proliferation Assay | 150 | MOLM-13 (FLT3-ITD positive AML cell line) | [8][9] |
| FLT3 (various mutations) | Kinase Assay | 3 - 47 | Recombinant FLT3 with various mutations | [10] |
Note: Emavusertib exhibits high selectivity for IRAK4, with a greater than 350-fold higher binding affinity for IRAK4 compared to IRAK1, IRAK2, and IRAK3.[7][11] At higher concentrations (1 µM), it can also inhibit other kinases such as CLK1, CLK2, and CLK4.[2]
Experimental Protocols
The following sections detail the methodologies employed in key experiments to determine the binding affinity and functional effects of emavusertib.
IRAK4 Kinase Activity Assay (TR-FRET)
This biochemical assay quantifies the direct inhibitory effect of emavusertib on the enzymatic activity of recombinant IRAK4.
Objective: To determine the IC50 value of emavusertib against IRAK4.
Methodology:
-
Reagents: Recombinant human IRAK4 enzyme, ATP, a biotinylated peptide substrate, and a europium-labeled anti-phospho-peptide antibody.
-
Procedure:
-
A reaction mixture containing recombinant IRAK4, the peptide substrate, and varying concentrations of emavusertib is prepared in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated to allow for the phosphorylation of the substrate by IRAK4.
-
Following incubation, a detection solution containing a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
The plate is incubated to allow the antibody to bind to the phosphorylated substrate and SA-APC to bind to the biotinylated peptide.
-
-
Detection: The plate is read using a time-resolved fluorescence reader. The FRET signal, generated by the proximity of the europium donor and the APC acceptor, is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of IRAK4 inhibition against the logarithm of the emavusertib concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining IRAK4 IC50 using a TR-FRET assay.
Cell-Based Proliferation Assay (MTT Assay)
This cellular assay assesses the effect of emavusertib on the proliferation of cancer cells, particularly those dependent on FLT3 signaling.
Objective: To determine the IC50 value of emavusertib in a FLT3-dependent cell line.
Methodology:
-
Cell Line: MOLM-13, a human acute myeloid leukemia (AML) cell line with an internal tandem duplication (ITD) mutation in the FLT3 gene.
-
Procedure:
-
MOLM-13 cells are seeded in a 96-well plate.
-
The cells are treated with a range of concentrations of emavusertib. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated further to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals, resulting in a colored solution.
-
-
Detection: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the emavusertib concentration and fitting the data to a dose-response curve.
Signaling Pathway Modulation
Emavusertib exerts its therapeutic effects by inhibiting the Toll-like receptor (TLR) signaling pathway, which is frequently dysregulated in various cancers.[12] A key component of this pathway is the "myddosome," a signaling complex that includes MYD88 and IRAK4.[11]
TLR/MYD88/IRAK4 Signaling Pathway
In malignancies with activating mutations in MYD88 (e.g., MYD88-L265P), the TLR pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Emavusertib blocks this aberrant signaling by directly inhibiting the kinase activity of IRAK4.
The signaling cascade is as follows:
-
Ligand Binding and Receptor Activation: In a physiological context, the binding of a ligand (e.g., a pathogen-associated molecular pattern) to a TLR or IL-1R initiates a conformational change. In MYD88-mutated cancers, this pathway is constitutively active.
-
Myddosome Formation: The activated receptor recruits the adaptor protein MYD88. MYD88 then recruits IRAK4, IRAK1, and IRAK2, forming the myddosome complex.
-
IRAK4-Mediated Phosphorylation: Within the myddosome, IRAK4 phosphorylates and activates IRAK1 and IRAK2.
-
Downstream Signaling: Activated IRAK1 and IRAK2 dissociate from the complex and interact with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.
-
Gene Expression and Cellular Response: Activation of NF-κB and MAPK pathways results in the transcription of genes that promote inflammation, cell proliferation, and survival.
Emavusertib's Point of Intervention: Emavusertib binds to the ATP-binding pocket of IRAK4, preventing its kinase activity. This blockade of IRAK4 phosphorylation halts the entire downstream signaling cascade, leading to reduced proliferation and apoptosis of cancer cells dependent on this pathway.
Caption: Emavusertib inhibits IRAK4 kinase activity, blocking downstream signaling.
Conclusion
Emavusertib tosylate is a potent and selective inhibitor of IRAK4 with demonstrated activity against FLT3. Its mechanism of action, centered on the inhibition of the TLR/MYD88/IRAK4 signaling pathway, provides a strong rationale for its clinical development in hematological malignancies and other diseases characterized by the dysregulation of this pathway. The quantitative binding data and experimental methodologies outlined in this guide offer valuable information for researchers and drug development professionals working on novel targeted therapies.
References
- 1. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR-MyD88 signaling blockades inhibit refractory B-1b cell immune responses to transplant-related glycan antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. support.nanotempertech.com [support.nanotempertech.com]
Cellular pathways affected by Emavusertib Tosylate
An In-depth Technical Guide to the Cellular Pathways Affected by Emavusertib (B3028269) Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (formerly CA-4948) is a first-in-class, orally bioavailable, and reversible small molecule inhibitor with a dual mechanism of action targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] Its development is primarily focused on treating hematologic malignancies, including B-cell lymphomas, Acute Myeloid Leukemia (AML), and Myelodysplastic Syndromes (MDS), where the targeted pathways are frequently dysregulated.[5][6] Emavusertib's ability to block key pro-survival and inflammatory signaling cascades makes it a promising therapeutic agent, both as a monotherapy and in combination regimens.[7][8]
Core Mechanism of Action
Emavusertib exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of two key proteins: IRAK4 and FLT3.[1][2]
-
IRAK4 Inhibition : IRAK4 is a critical serine/threonine-protein kinase that functions as a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][9] These pathways are essential components of the innate immune system, but their aberrant, constitutive activation is a known driver in several cancers.[10] Emavusertib blocks IRAK4-mediated signaling, preventing the downstream activation of pro-survival transcription factors and the production of inflammatory cytokines.[1]
-
FLT3 Inhibition : FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation and survival of leukemic cells.[3][6] Emavusertib's inhibition of FLT3 provides a direct anti-proliferative effect in cancers harboring these mutations, particularly in AML.[6][11]
Affected Cellular Signaling Pathways
The primary consequence of Emavusertib administration is the disruption of the MyD88-dependent signaling cascade, which impacts several crucial downstream pathways.
The Toll-Like Receptor (TLR) and IL-1R Signaling Pathway
Innate immune signaling through TLRs and the IL-1R family converges on the adaptor protein Myeloid Differentiation Primary Response 88 (MYD88).[10] Upon ligand binding to the receptor, MYD88 is recruited and serves as a scaffold for the assembly of a higher-order signaling complex known as the "Myddosome".[5][10]
IRAK4 is the first kinase recruited to the Myddosome and its activation is the initiating step in the downstream signaling cascade.[9][10] Emavusertib directly inhibits this activation. In malignancies with activating mutations in MYD88 (e.g., MYD88-L265P in B-cell lymphomas) or spliceosome mutations (SF3B1, U2AF1) that lead to an oncogenic long-isoform of IRAK4 (IRAK4-L) in AML/MDS, this pathway is constitutively active, driving cancer cell survival.[5][6][10] By inhibiting IRAK4, Emavusertib effectively shuts down this oncogenic signaling at its origin.[1][5]
Caption: Emavusertib inhibits IRAK4, blocking the MyD88-dependent TLR/IL-1R signaling pathway.
The NF-κB Pathway
The canonical downstream result of IRAK4 activation is the robust stimulation of the Nuclear Factor-kappa B (NF-κB) pathway.[1][5] The signal is transduced through TRAF6 and the TAK1 complex to the IκB kinase (IKK) complex.[10] IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and releasing the active p50/p65 NF-κB dimer to translocate to the nucleus.[5] In the nucleus, NF-κB drives the transcription of numerous genes responsible for inflammation (e.g., IL-6, TNF-α) and cell survival.[1][2]
By inhibiting IRAK4, Emavusertib prevents the activation of NF-κB, leading to reduced proliferation and increased apoptosis in cancer cells dependent on this pathway.[1][5] Preclinical studies confirm that Emavusertib treatment reduces NF-κB expression and activation.[5][12]
The MAPK Pathway
The TAK1 complex, activated downstream of IRAK4, also stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade, including key kinases like p38 and ERK1/2.[5][12] The MAPK pathway plays a parallel role in promoting inflammation and cell proliferation.[5] Preclinical models have demonstrated that Emavusertib treatment leads to decreased phosphorylation and activation of ERK1/2 and p38, indicating a blockade of this pathway as a downstream effect of IRAK4 inhibition.[12]
FLT3 Signaling Pathway
Separate from its effect on IRAK4, Emavusertib is a direct inhibitor of FLT3 kinase.[4][13] In approximately 30% of AML cases, activating mutations in the FLT3 gene (such as internal tandem duplications or tyrosine kinase domain mutations) lead to constitutive signaling that promotes leukemic cell growth and survival. Emavusertib's inhibition of FLT3 provides a targeted therapeutic approach for this significant subset of AML patients.[3][6] This dual activity is particularly relevant as it may address chemotherapy-resistant bypass mechanisms.[11]
Quantitative Data Summary
The potency and efficacy of Emavusertib have been characterized in both preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 57 nM | IRAK4 Kinase Activity | [2] |
| IC₅₀ | <250 nM | Cytokine Release (TNF-α, IL-6, etc.) from THP-1 cells | [2][4] |
| Selectivity | >500-fold | IRAK4 vs. IRAK1 | [2][4] |
Table 2: Preclinical In Vivo Efficacy
| Model | Treatment Dose | Outcome | Reference |
| OCI-Ly3 DLBCL Xenograft | 100 mg/kg (once daily) | >90% tumor growth inhibition | [5] |
| OCI-Ly3 DLBCL Xenograft | 200 mg/kg (once daily) | Partial tumor regression | [5] |
| A20 PCNSL Murine Model | 100 mg/kg | 61% improvement in median survival | [5] |
| AML Murine Models | 25-150 mg/kg (once daily) | Tumor growth inhibition | [2] |
Table 3: Clinical Response Data (Monotherapy)
| Disease & Patient Population | Recommended Phase 2 Dose | Response Rate | Reference |
| HR-MDS (SF3B1/U2AF1 mutations) | 300 mg (twice daily) | 57% Complete Response (CR) | [6] |
| AML (SF3B1/U2AF1 mutations) | 300 mg (twice daily) | 40% CR/CRh* | [6][7] |
| R/R AML (FLT3 mutation) | 300 mg (twice daily) | 50% Overall Response (6/12 patients) | [14] |
| CRh: Complete response with partial hematologic recovery |
Key Experimental Protocols
The mechanisms of Emavusertib have been elucidated through a variety of in vitro and in vivo experimental models.
In Vitro Cytokine Release Assay
This assay measures the ability of Emavusertib to block TLR-mediated inflammatory cytokine production.
-
Cell Line: THP-1 human monocytic cells.
-
Protocol:
-
THP-1 cells are plated and pre-treated with varying concentrations of Emavusertib (or DMSO as a vehicle control) for 60 minutes.[4]
-
Cells are stimulated with a TLR agonist, such as Lipoteichoic acid (LTA), for 5 hours at 37°C.[4]
-
Following incubation, cell plates are centrifuged, and the supernatant is collected.[4]
-
Levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]
-
IC₅₀ values are calculated based on the dose-dependent inhibition of cytokine release.[2][4]
-
Caption: Workflow for the in vitro cytokine release assay.
In Vivo Pharmacodynamic (PD) and Biomarker Analysis
This protocol assesses the in vivo activity of Emavusertib by measuring its effect on downstream signaling molecules within tumor tissue.
-
Model: Immunocompromised mice bearing patient-derived xenografts (PDX) or other relevant tumor models (e.g., A20 CNSL model).[4][12]
-
Protocol:
-
Tumor-bearing mice are treated with Emavusertib (e.g., 75 mg/kg) or vehicle control via oral gavage.[4]
-
At specified time points post-treatment, animals are euthanized and tumor tissues are harvested.
-
Tissues are fixed, paraffin-embedded, and sectioned for analysis.
-
Multi-parameter immunohistochemistry (IHC) is performed using antibodies specific for downstream biomarkers, such as phosphorylated NF-κB (p-NF-κB), phosphorylated ERK1/2 (p-ERK1/2), and phosphorylated p38 (p-p38).[12]
-
Stained tissue sections are imaged, and the expression and localization of biomarkers are quantified to determine the extent of pathway inhibition in treated versus control animals.[12]
-
Conclusion
Emavusertib is a potent dual inhibitor of IRAK4 and FLT3 that disrupts key oncogenic signaling pathways in hematologic malignancies. Its primary mechanism involves blocking the MyD88-dependent TLR/IL-1R signaling cascade, leading to the suppression of downstream NF-κB and MAPK pathways.[1][5][12] This action inhibits the production of pro-inflammatory cytokines and survival factors, ultimately inducing apoptosis in cancer cells.[1][5] Concurrently, its inhibition of mutated FLT3 provides a direct anti-leukemic effect in relevant AML subtypes.[6] The strong preclinical rationale has been supported by encouraging clinical activity, establishing Emavusertib as a significant therapeutic candidate for patients with cancers driven by these specific molecular aberrations.[6][7]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preliminary safety & efficacy of single-agent emavusertib in patients with HR-MDS | VJHemOnc [vjhemonc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. onclive.com [onclive.com]
- 9. Curis Announces Presentations on Biomarker Development and Emavusertib Clinical Data at the 2022 European Hematology Association (EHA) Hybrid Congress [prnewswire.com]
- 10. curis.com [curis.com]
- 11. onclive.com [onclive.com]
- 12. P1298: THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. onclive.com [onclive.com]
Emavusertib Tosylate (CA-4948): A Technical Guide to a Dual IRAK4 and FLT3 Inhibitor for Hematologic Malignancies with Spliceosome Mutations
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emavusertib (B3028269) Tosylate (formerly CA-4948) is an orally bioavailable, small molecule inhibitor targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This dual inhibitory action positions Emavusertib as a promising therapeutic agent for hematologic malignancies, particularly Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), characterized by specific genetic alterations. Mutations in the spliceosome components U2AF1 and SF3B1 are known to induce the expression of a long isoform of IRAK4 (IRAK4-L), leading to constitutive activation of the pro-survival NF-κB pathway.[3][4] Emavusertib directly targets this oncogenic driver. Concurrently, its inhibition of FLT3 addresses a frequent mutation in AML associated with poor prognosis.[5][6] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the development of Emavusertib, with a focus on its mechanism of action, experimental validation, and clinical efficacy in patient populations with U2AF1 and SF3B1 mutations.
Introduction: The Rationale for Targeting IRAK4 and FLT3 in Myeloid Malignancies
Mutations in the spliceosome genes U2AF1 and SF3B1 are recurrent in myeloid neoplasms and are associated with disease progression and poor prognosis.[4][7] These mutations lead to aberrant pre-mRNA splicing, resulting in the preferential expression of a longer, oncogenic isoform of IRAK4, termed IRAK4-L.[6] IRAK4-L possesses heightened kinase activity and drives the constitutive activation of the Myddosome complex, a key component of the Toll-like receptor (TLR) signaling pathway.[4] This aberrant signaling culminates in the persistent activation of the transcription factor NF-κB, which promotes leukemic cell survival and proliferation.[8][9]
Emavusertib is a potent, selective, and orally bioavailable inhibitor of IRAK4 kinase activity.[2] By blocking IRAK4, Emavusertib effectively abrogates the downstream NF-κB signaling cascade initiated by the IRAK4-L isoform.[8]
In addition to its activity against IRAK4, Emavusertib is also a potent inhibitor of FLT3.[5][10] FLT3 mutations, such as internal tandem duplications (ITD), are common in AML and are known drivers of leukemogenesis. The dual inhibition of both IRAK4 and FLT3 by Emavusertib presents a rational therapeutic strategy to simultaneously target two key oncogenic pathways in myeloid malignancies.
Mechanism of Action
Emavusertib's therapeutic effect is derived from its ability to bind to the ATP-binding pocket of both IRAK4 and FLT3, thereby inhibiting their kinase activity.
Inhibition of the IRAK4 Signaling Pathway
In myeloid malignancies with U2AF1 or SF3B1 mutations, the overexpression of IRAK4-L leads to the spontaneous assembly of the Myddosome complex, consisting of MYD88, IRAK4, and IRAK1/2.[11] This results in the autophosphorylation and activation of IRAK4, which in turn phosphorylates IRAK1. Activated IRAK1 then serves as a scaffold for the recruitment of TRAF6, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκB. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes that promote cell survival and proliferation. Emavusertib blocks the initial phosphorylation and activation of IRAK4, thus inhibiting the entire downstream signaling cascade.[8]
Inhibition of FLT3 Signaling
Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Emavusertib's inhibition of mutant FLT3 blocks these pro-leukemic signals.
Preclinical Data
In Vitro Studies
Emavusertib has demonstrated potent anti-proliferative activity in various AML cell lines, particularly those harboring FLT3 mutations.
Table 1: In Vitro Activity of Emavusertib in AML Cell Lines
| Cell Line | Relevant Mutations | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| THP-1 | FLT3-wildtype | Cell Viability | IC50 | <250 nM | |
| MOLM-13 | FLT3-ITD | Cell Viability | Apoptosis Induction | Significant increase in apoptosis |
| MV4-11 | FLT3-ITD | Cell Viability | Proliferation Inhibition | Dose-dependent inhibition | |
In Vivo Studies
The anti-tumor activity of Emavusertib has been confirmed in xenograft models of AML. In a study using an OCI-Ly3 xenograft model (a model of ABC DLBCL with a MYD88-L265P mutation), oral administration of Emavusertib at 100 mg/kg once daily resulted in over 90% tumor growth inhibition. In AML xenograft models using MV4-11 cells, Emavusertib induced tumor regression at doses of 12.5, 25, 50, and 100 mg/kg.
Clinical Development: The TakeAim Leukemia Trial
The primary clinical evidence for Emavusertib's efficacy in patients with spliceosome and FLT3 mutations comes from the Phase 1/2a TakeAim Leukemia trial (NCT04278768).[1] This open-label, multicenter study was designed to evaluate the safety, tolerability, and anti-leukemic activity of Emavusertib monotherapy in patients with relapsed or refractory AML or high-risk MDS.[1]
Clinical Efficacy
Data from the TakeAim Leukemia trial have demonstrated promising single-agent activity of Emavusertib in heavily pretreated patients with AML and HR-MDS harboring U2AF1, SF3B1, or FLT3 mutations.[7]
Table 2: Clinical Response to Emavusertib Monotherapy in the TakeAim Leukemia Trial
| Patient Cohort | N | Response Rate | Details | Reference |
|---|---|---|---|---|
| R/R AML with Spliceosome Mutation | 5 | 40% CR/CRh | 1 CR, 1 CRh | [1] |
| R/R HR-MDS with Spliceosome Mutation | 7 | 57% Objective Response | Marrow CR | [1] |
| R/R AML with FLT3 Mutation | 3 | 33% CR/CRh | 1 CR |[1] |
CR = Complete Response; CRh = Complete Response with partial hematologic recovery.
Safety and Tolerability
Emavusertib has been generally well-tolerated.[1] The most common treatment-related adverse events were manageable.[1] A dose-limiting toxicity of rhabdomyolysis was observed at higher doses, leading to the determination of 300 mg twice daily as the recommended Phase 2 dose (RP2D).[1]
Experimental Protocols
Cell Viability Assay
This protocol is a generalized representation based on standard methodologies used in preclinical oncology drug development.
-
Cell Culture: AML cell lines (e.g., THP-1, MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Emavusertib Tosylate is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
Assay Procedure: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well. After 24 hours, cells are treated with varying concentrations of Emavusertib or vehicle control (DMSO).
-
Endpoint Measurement: After 72 hours of incubation, cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol outlines a general procedure for assessing the inhibition of IRAK4 and NF-κB signaling.
-
Cell Treatment and Lysis: Cells are treated with Emavusertib or vehicle for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-IRAK4, total IRAK4, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This is a representative protocol for evaluating the in vivo efficacy of Emavusertib.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Tumor Cell Implantation: Human AML cells (e.g., MV4-11) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Emavusertib is administered orally once or twice daily at specified doses. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.
References
- 1. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial Trial Hold Is Lifted For Emavusertib - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 3. FDA Allows Patient Enrollment to Resume in Monotherapy Dose Escalation of Emavusertib in TakeAim Leukemia Study [prnewswire.com]
- 4. curis.com [curis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
In Vitro Pharmacodynamics of Emavusertib Tosylate: A Technical Guide
Abstract
Emavusertib (B3028269) (formerly CA-4948) is a first-in-class, orally bioavailable, small-molecule inhibitor targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its mechanism of action is centered on the disruption of critical cell signaling pathways implicated in the pathogenesis of various hematologic malignancies. Dysregulation of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades, which converge on IRAK4, is a known driver in cancers with MYD88 or spliceosome gene mutations.[4][5] Emavusertib potently and selectively inhibits IRAK4 kinase activity, thereby blocking downstream NF-κB signaling, reducing pro-inflammatory cytokine production, and inducing apoptosis in malignant cells.[6][7] Concurrently, its inhibition of wild-type and mutated FLT3 provides a targeted therapeutic approach for leukemias driven by this kinase. This document provides a comprehensive overview of the in vitro pharmacodynamics of Emavusertib, detailing its mechanism of action, target binding characteristics, cellular activities, and the experimental protocols used for its characterization.
Mechanism of Action: Dual Inhibition of IRAK4 and FLT3
Emavusertib functions as a reversible, ATP-competitive inhibitor of IRAK4 and FLT3 kinase activity.[3] Its primary mechanism involves intercepting the MyD88-dependent signaling pathway, a cornerstone of the innate immune response frequently hijacked by cancer cells.
In normal physiology, activation of TLRs or the IL-1R family initiates the recruitment of the adaptor protein MYD88.[4] This triggers the assembly of a multi-protein complex known as the "myddosome," where IRAK4 is activated.[4] Activated IRAK4 initiates a phosphorylation cascade that ultimately leads to the activation of the transcription factor NF-κB, a key regulator of genes involved in inflammation, cell survival, and proliferation.[4][7][8]
In certain cancers, such as Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenstrom's macroglobulinemia, activating mutations in MYD88 (e.g., L265P) lead to constitutive, uncontrolled activation of IRAK4 and the NF-κB pathway.[4][5] Similarly, mutations in spliceosome genes (U2AF1, SF3B1) found in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) result in the overexpression of a longer, oncogenic isoform of IRAK4 (IRAK4-L), which also drives constitutive NF-κB signaling.[4]
Emavusertib directly binds to and inhibits the kinase activity of both wild-type IRAK4 and the oncogenic IRAK4-L isoform.[4][7] This action blocks the downstream signaling cascade, preventing NF-κB activation and subsequent expression of pro-survival factors and inflammatory cytokines, leading to tumor cell apoptosis.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. curis.com [curis.com]
- 4. curis.com [curis.com]
- 5. emavusertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Emavusertib Tosylate In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Emavusertib (B3028269) (formerly CA-4948) is an orally bioavailable, selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are often dysregulated in hematologic malignancies and inflammatory diseases.[3] Upon activation, IRAK4 is recruited to the adaptor protein MYD88, initiating a signaling cascade that leads to the activation of the NF-κB and MAPK pathways, promoting inflammation and cell survival.[3][4] Emavusertib blocks the kinase activity of IRAK4, thereby inhibiting downstream signaling.[3] Additionally, it targets FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4][5] These dual activities give Emavusertib potent anti-proliferative and pro-apoptotic effects in various cancer models.[4][6]
This document provides detailed protocols for key in vitro assays to characterize the activity of Emavusertib Tosylate.
Mechanism of Action: Signaling Pathway Inhibition
Emavusertib exerts its therapeutic effects by inhibiting two key signaling pathways. Primarily, it targets IRAK4, a central component of the myddosome complex, to block TLR/IL-1R signaling. This prevents the downstream activation of NF-κB and MAPK pathways, reducing the production of pro-inflammatory cytokines and pro-survival factors.[2][3] Concurrently, Emavusertib inhibits wild-type and mutated forms of FLT3, disrupting aberrant signaling that drives proliferation in certain leukemias.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro potency and activity of Emavusertib.
Table 1: Kinase Inhibition & Binding Affinity
| Target | Assay Type | Metric | Value | Reference |
|---|---|---|---|---|
| IRAK4 | FRET Kinase Assay | IC50 | 57 nM | [7] |
| IRAK4 vs IRAK1 | - | Selectivity | >500-fold | [1][8] |
| IRAK4 | - | Kd | 23 nM | [4] |
| FLT3 (wt, ITD, ITD/D835V, ITD/F691L) | - | Kd | 8–31 nM |[4] |
Table 2: Cellular Activity
| Cell Line(s) | Assay Type | Endpoint | Value (IC50) | Reference |
|---|---|---|---|---|
| FLT3-mutated AML cells | Cytotoxicity | Cell Viability | 58-200 nM | [4] |
| TLR-Stimulated THP-1 | Cytokine Release | TNF-α, IL-1β, IL-6, IL-8 | <250 nM | [1][8] |
| MZL Cell Lines | Apoptosis Assay | Apoptosis Induction | 10 µM (72h) | [4][7] |
| ABC & GCB DLBCL cells | Cytokine Release | IL-6 & IL-10 Repression | 35-41% |[4] |
Experimental Protocols
Cell Viability Assay (Luminescent)
This protocol determines the effect of Emavusertib on the viability of cancer cell lines. The CellTiter-Glo® assay measures ATP levels, an indicator of metabolically active cells.
Materials:
-
Myeloid malignancy cell lines (e.g., MOLM-13, MV4-11) or other relevant lines.[6]
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).[6]
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[6]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Drug Preparation: Prepare 2X serial dilutions of Emavusertib in complete culture medium from the DMSO stock. Include a DMSO-only vehicle control.
-
Treatment: Add 100 µL of the diluted Emavusertib or vehicle control to the appropriate wells to achieve the final desired concentrations.[6]
-
Incubation: Incubate the plate for the desired duration (e.g., 20 to 72 hours) at 37°C in a humidified, 5% CO2 incubator.[9][10]
-
Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 200 µL). d. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Cytokine Release Assay (ELISA)
This protocol measures the ability of Emavusertib to inhibit the release of pro-inflammatory cytokines from stimulated immune cells, such as the monocytic THP-1 cell line.[1]
Materials:
-
THP-1 cells.[1]
-
Complete culture medium.
-
This compound stock solution (in DMSO).
-
TLR agonist (e.g., Lipoteichoic acid (LTA) for TLR2).[1]
-
96-well tissue culture plates.
-
Human TNF-α (or other cytokine) ELISA Kit.[1]
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate THP-1 cells in a 96-well plate.
-
Treatment: Treat cells with various concentrations of Emavusertib (e.g., 0.1 µM to 10 µM) for 60 minutes at 37°C. Include a DMSO vehicle control.[1]
-
Stimulation: Add a TLR agonist (e.g., 10 µg/mL LTA) to the wells to stimulate cytokine production. Do not add agonist to unstimulated control wells.[1]
-
Incubation: Incubate the plates for 5 hours at 37°C in a CO2 incubator.[1]
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes.[1]
-
ELISA: Carefully collect the supernatants and analyze the concentration of the target cytokine (e.g., TNF-α, IL-6) using a commercial ELISA kit according to the manufacturer's protocol.[1]
-
Analysis: Calculate the percent inhibition of cytokine release for each Emavusertib concentration relative to the stimulated vehicle control. Determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status or expression levels of key proteins within the IRAK4 and FLT3 signaling pathways following treatment with Emavusertib.
Materials:
-
Relevant cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-IRAK4, anti-IRAK4, anti-p-FLT3, anti-FLT3, anti-p-NF-κB, anti-actin).
-
HRP-conjugated secondary antibodies.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., CCD camera).
Procedure:
-
Sample Preparation: Treat cells with Emavusertib at desired concentrations and time points. Harvest cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer.[6]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[6]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to minimize non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions and capture the signal using an imaging system.[11]
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. onclive.com [onclive.com]
- 3. Facebook [cancer.gov]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot - Quick Protocol - Advansta Inc. [advansta.com]
Application Notes and Protocols for Emavusertib Tosylate Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Emavusertib (B3028269) Tosylate (CA-4948), a potent and orally bioavailable dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] The protocols outlined below are designed to guide researchers in designing and executing animal model studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound in various hematological malignancies.
Emavusertib targets key signaling pathways involved in cancer cell proliferation and survival. It blocks the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways by inhibiting IRAK4, a critical component of the Myddosome complex. This action ultimately downregulates NF-κB and MAPK signaling.[3][4] Additionally, its inhibitory effect on FLT3 makes it a promising therapeutic for cancers harboring FLT3 mutations, such as Acute Myeloid Leukemia (AML).[2]
Preclinical studies in various animal models have demonstrated the anti-tumor activity of Emavusertib in malignancies like Diffuse Large B-cell Lymphoma (DLBCL), Primary Central Nervous System Lymphoma (PCNSL), Melanoma Brain Metastases (MBM), and AML.[1][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical studies of Emavusertib Tosylate.
Table 1: In Vivo Efficacy of Emavusertib in a DLBCL Xenograft Model
| Animal Model | Treatment Group | Dosage Regimen | Tumor Growth Inhibition (%) | Reference |
| Mice with OCI-Ly3 DLBCL Xenografts | Vehicle Control | - | - | [5] |
| Emavusertib | >90% | [5] |
Table 2: Survival Analysis in a Primary Central Nervous System Lymphoma (PCNSL) Model
| Animal Model | Treatment Group | Dosage (mg/kg) | Median Survival Improvement (%) | Durable Survival Outcome | Reference |
| Athymic nude mice with OCI-LY3 tumors | Vehicle Control | - | - | 0/8 | [4] |
| Emavusertib | 100 | 68% | 3/8 | [4] | |
| Emavusertib | 50 | - | - | [4] |
Table 3: Pharmacodynamic Effects of Emavusertib in an Intracranial Tumor Model
| Animal Model | Treatment | Biomarker | Change in Expression | Reference |
| Mice with intracranial A20 tumors | Emavusertib | phospho-P38Thr180/Tyr182 (pP38) | Reduced | [4] |
| Emavusertib | phospho-NF-κB P65Ser536 (pNF-κB) | Modestly Reduced | [4] |
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of Emavusertib.
Materials:
-
Cancer cell line (e.g., OCI-Ly3 for DLBCL, THP-1 for AML)
-
Female immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old
-
Matrigel or similar basement membrane matrix
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Sterile PBS, cell culture medium
-
Calipers, syringes, needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under recommended conditions.
-
Cell Preparation: On the day of implantation, harvest cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer Emavusertib orally at the desired dose and schedule (e.g., 75 mg/kg, once daily).[6] Administer the vehicle solution to the control group.
-
Endpoint: Continue treatment for a predefined period (e.g., 14-21 days).[1] The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups.
Protocol 2: Pharmacokinetic (PK) Study
This protocol outlines a study to determine the pharmacokinetic profile of Emavusertib in mice.
Materials:
-
Male BALB/c mice, 8-10 weeks old
-
This compound
-
Vehicle for oral administration
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge, pipettes
-
LC/MS-MS system
Procedure:
-
Dosing: Administer a single oral dose of Emavusertib (e.g., 150 mg/kg) to a cohort of mice.[4]
-
Sample Collection: At specified time points post-dosing (e.g., 0.25, 0.5, 1, 4, and 8 hours), collect blood samples via cardiac puncture.[4]
-
Plasma Preparation: Centrifuge the blood samples at 850 x g for 10 minutes at 4°C to separate the plasma.[4]
-
Brain and CSF Collection (Optional): For CNS penetration studies, collect the whole brain and cerebrospinal fluid (CSF) from the cisterna magna.[4]
-
Sample Storage: Store all samples at -80°C until analysis.[4]
-
Sample Analysis: Analyze the concentration of Emavusertib in plasma, brain homogenates, and CSF using a validated ultraperformance LC/MS-MS method.[4]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol details the assessment of target engagement and downstream signaling inhibition in tumor tissues.
Materials:
-
Tumor-bearing mice (from efficacy studies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against pP38, pNF-κB, and total protein counterparts
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection: At the end of the efficacy study, or after a short-term treatment period (e.g., 5 days), euthanize the mice and excise the tumors.[4]
-
Lysate Preparation: Homogenize the tumor tissues in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and incubate with primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and image the results.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the biomarker levels between the Emavusertib-treated and vehicle-treated groups.
Visualizations
Caption: Emavusertib inhibits IRAK4 and FLT3 signaling pathways.
Caption: Workflow for preclinical evaluation of Emavusertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. curis.com [curis.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Assessing Emavusertib Tosylate Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of Emavusertib (B3028269) Tosylate, a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3), in relevant cancer cell lines. The following sections detail the mechanism of action, experimental methodologies, and data presentation to guide researchers in assessing the compound's anti-neoplastic activity.
Introduction to Emavusertib Tosylate
This compound is an orally bioavailable small molecule inhibitor that targets both IRAK4 and FLT3.[1][2] The IRAK4 signaling pathway is a critical component of the innate immune response, often hijacked by cancer cells for survival and proliferation, particularly in hematologic malignancies with mutations in MYD88, SF3B1, or U2AF1.[2][3][4] FLT3 is a receptor tyrosine kinase, and its mutations are common drivers in Acute Myeloid Leukemia (AML).[5][6] By inhibiting both pathways, Emavusertib demonstrates potential as a targeted therapy in various cancers.
Mechanism of Action: Dual Inhibition of IRAK4 and FLT3 Signaling
Emavusertib's efficacy stems from its ability to simultaneously block two key signaling pathways implicated in cancer pathogenesis.
-
IRAK4 Inhibition: In cancers with activating mutations in the MYD88 signaling pathway, IRAK4 is a crucial downstream kinase.[3][7] Emavusertib binds to and inhibits IRAK4, thereby blocking the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and survival factors, ultimately leading to apoptosis of malignant cells.[8][9] This mechanism is particularly relevant in lymphomas with MYD88 mutations and in myelodysplastic syndromes (MDS) or AML with spliceosome mutations that lead to the production of a hyperactive long isoform of IRAK4 (IRAK4-L).[2][10]
-
FLT3 Inhibition: Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including STAT5, MAPK, and AKT, promoting cell proliferation and inhibiting apoptosis in AML.[6][11] Emavusertib effectively inhibits mutated FLT3, demonstrating cytotoxic activity against FLT3-mutated AML cell lines.[11]
Data Presentation: In Vitro Efficacy of Emavusertib
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Emavusertib in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
Table 1: Emavusertib IC50 Values in Lymphoma Cell Lines
| Cell Line | Cancer Type | Key Mutations | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| OCI-Ly10 | Diffuse Large B-Cell Lymphoma (ABC subtype) | MYD88 L265P | MTT | 72 | 1.5 | [12][13] |
| TMD8 | Diffuse Large B-Cell Lymphoma (ABC subtype) | MYD88 L265P | MTT | 72 | Not explicitly stated, but synergistic with BTK inhibitors | [13] |
| HBL1 | Diffuse Large B-Cell Lymphoma (ABC subtype) | MYD88 L265P | MTT | 72 | Not explicitly stated, but synergistic with BTK inhibitors | [13] |
| Karpas-1718 | Marginal Zone Lymphoma / Lymphoplasmacytic Lymphoma | MYD88 L265P | MTT | 72 | 3.72 | [3][14] |
| VL51 | Marginal Zone Lymphoma | MYD88 Wild-Type | MTT | 72 | 21-38 | [3] |
Table 2: Emavusertib IC50 Values in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Key Mutations | Assay | Incubation Time (h) | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | Not specified | 72 | ~200 | [15] |
| FLT3-mutated AML cell lines | FLT3 | Not specified | Not specified | 58-200 | [11] |
Experimental Protocols
Detailed methodologies for key cell-based assays to determine the efficacy of Emavusertib are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of Emavusertib by assessing its effect on cell proliferation.
Materials:
-
Cancer cell lines (e.g., OCI-Ly10, Karpas-1718)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of Emavusertib in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[13]
-
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by Emavusertib.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of Emavusertib for a specified time (e.g., 48-72 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).
-
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with Emavusertib as described in the cell viability assay.
-
-
Reagent Preparation:
-
Assay Procedure:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Emavusertib blocks IRAK4, inhibiting NF-κB and promoting apoptosis.
Caption: Emavusertib inhibits mutated FLT3, blocking pro-survival pathways.
Experimental Workflow Diagrams
Caption: Workflow for determining Emavusertib's IC50 using an MTT assay.
Caption: Workflow for quantifying apoptosis induction by Emavusertib.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. curis.com [curis.com]
- 3. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. tripod.nih.gov [tripod.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tripod.nih.gov [tripod.nih.gov]
- 10. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. curis.com [curis.com]
- 14. researchgate.net [researchgate.net]
- 15. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
Application Notes and Protocols for Western Blot Analysis of Emavusertib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of Emavusertib (B3028269) (CA-4948), a dual IRAK4 and FLT3 inhibitor, on key signaling pathways in cancer cell lines.
Introduction
Emavusertib is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves the blockade of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are dependent on the IRAK4-mediated myddosome complex.[3] This inhibition leads to the downregulation of downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in reduced production of pro-inflammatory cytokines and induction of apoptosis in malignant cells.[1][2][3][4] Additionally, Emavusertib targets FLT3, a receptor tyrosine kinase frequently mutated and constitutively activated in acute myeloid leukemia (AML).[1] This dual inhibitory action makes Emavusertib a promising therapeutic agent for various hematological malignancies, including those with MYD88 mutations or FLT3 alterations.[1][5] Western blotting is a crucial technique to elucidate the molecular effects of Emavusertib on these signaling pathways.
Signaling Pathways Affected by Emavusertib
Emavusertib primarily impacts the IRAK4 and FLT3 signaling pathways. The diagram below illustrates the key components of these pathways and the points of inhibition by Emavusertib.
Experimental Protocols
The following is a comprehensive protocol for Western blot analysis of cell lines treated with Emavusertib.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose cell lines relevant to the study of Emavusertib's mechanism of action.
-
For IRAK4 signaling (MYD88-mutant):
-
OCI-Ly3: Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) with homozygous MYD88 L265P mutation.
-
THP-1: Human acute monocytic leukemia cell line (wild-type FLT3), suitable for studying TLR-mediated signaling.[1]
-
-
For FLT3 signaling (FLT3-mutant):
-
MOLM-14, MV4-11: AML cell lines with FLT3 internal tandem duplication (ITD) mutations.[1]
-
-
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Emavusertib Preparation: Prepare a stock solution of Emavusertib (e.g., 10 mM in DMSO) and store it at -20°C. Dilute the stock solution in the culture medium to the desired final concentrations immediately before use.
-
Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of Emavusertib (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 2, 6, 12, 24, 48, 72 hours). A common treatment condition is 10 µM for 72 hours.[2]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the Emavusertib-treated samples.
-
II. Protein Extraction
-
Cell Lysis:
-
After treatment, harvest the cells and wash them once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel (the percentage of acrylamide (B121943) will depend on the molecular weight of the target proteins).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies (see Table 2 for recommendations) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with a different primary antibody, starting from the blocking step. It is recommended to first probe for phosphorylated proteins, then strip and re-probe for the corresponding total proteins.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of Emavusertib on Cytokine Secretion in DLBCL Cell Lines
| Cell Line Type | Cytokine | Emavusertib-induced Repression (%) |
| ABC DLBCL | IL-6 | 36%[1] |
| ABC DLBCL | IL-10 | 40-41%[1] |
| GCB DLBCL | IL-10 | 35%[1] |
Table 2: Recommended Antibodies for Western Blot Analysis
| Target Protein | Phospho-site | Supplier | Catalog # | Recommended Dilution |
| IRAK4 Pathway | ||||
| p-IRAK4 | Thr345/Ser346 | (Various) | - | 1:500 - 1:1000 |
| IRAK4 | Total | Cell Signaling | #4363 | 1:1000 |
| p-IKKα/β | Ser176/180 | Cell Signaling | #2697 | 1:1000 |
| IKKβ | Total | Cell Signaling | #8943 | 1:1000 |
| p-NF-κB p65 | Ser536 | Cell Signaling | #3033 | 1:1000 |
| NF-κB p65 | Total | Cell Signaling | #8242 | 1:1000 |
| IκBα | Total | Cell Signaling | #4812 | 1:1000 |
| FLT3 Pathway | ||||
| p-FLT3 | Tyr591 | Cell Signaling | #3461 | 1:1000 |
| FLT3 | Total | Cell Signaling | #3462 | 1:1000 |
| p-Akt | Ser473 | Cell Signaling | #4060 | 1:1000 |
| Akt | Total | Cell Signaling | #4691 | 1:1000 |
| p-p44/42 MAPK (Erk1/2) | Thr202/Tyr204 | Cell Signaling | #4370 | 1:2000 |
| p44/42 MAPK (Erk1/2) | Total | Cell Signaling | #4695 | 1:1000 |
| Loading Control | ||||
| GAPDH | - | Cell Signaling | #5174 | 1:1000 |
| β-Actin | - | Cell Signaling | #4970 | 1:1000 |
Note: Optimal antibody dilutions should be determined empirically by the researcher.
Expected Results
Treatment of sensitive cell lines with Emavusertib is expected to result in a dose- and time-dependent decrease in the phosphorylation of IRAK4, FLT3, and their downstream effectors, including IKK, NF-κB p65, Akt, and ERK. A decrease in total IκBα levels may also be observed as its degradation is inhibited upon IKK inactivation. No significant change in the total protein levels of the kinases is expected, unless the treatment duration is long enough to induce apoptosis. A suitable loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading across all lanes.
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or exposure time. Ensure the transfer was efficient.
-
High background: Increase the duration and number of washes. Optimize the blocking conditions (time and blocking agent). Reduce the antibody concentrations.
-
Non-specific bands: Ensure the specificity of the primary antibody. Use a more specific blocking agent. Optimize antibody dilution.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular mechanism of action of Emavusertib and its impact on key oncogenic signaling pathways.
References
Preparing Emavusertib Tosylate Stock Solution in DMSO: An Application Note and Protocol
Introduction
Emavusertib (B3028269) (CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its action disrupts critical signaling pathways, such as the MyD88 and NF-κB pathways, which are implicated in various hematological malignancies and inflammatory diseases.[1][2][4][5] Dysregulation of these pathways, often due to mutations in genes like MYD88, can lead to increased cell proliferation and survival in cancers such as diffuse large B-cell lymphoma (DLBCL) and Waldenstrom's macroglobulinemia.[6] Emavusertib's ability to block these signals makes it a valuable tool for cancer research and drug development. This document provides detailed protocols for the preparation, storage, and handling of Emavusertib Tosylate stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro and in vivo research applications.
Physicochemical Properties and Solubility
Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical characteristics. This compound is the tosylate salt form of Emavusertib.[2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | CA-4948 Tosylate | [2] |
| Molecular Formula | C₃₁H₃₃N₇O₈S | [2] |
| Molecular Weight | 663.70 g/mol | [2] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMSO | [7] |
| Purity | ≥98% | [7] |
Mechanism of Action: IRAK4 and FLT3 Inhibition
Emavusertib exerts its therapeutic effects by inhibiting IRAK4, a crucial kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[5][8] These pathways, when activated, recruit the adaptor protein MYD88, leading to the activation of IRAK4 and subsequent downstream signaling through the NF-κB pathway, promoting inflammation and cell survival.[5][6] By inhibiting IRAK4, Emavusertib effectively blocks this cascade.[5] Additionally, Emavusertib inhibits FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[1][3][9]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRAK | 2376399-41-4 | Invivochem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. curis.com [curis.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. emavusertib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. onclive.com [onclive.com]
Optimal Concentration of Emavusertib for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Emavusertib (B3028269) (also known as CA-4948) for in vitro cell culture experiments. Emavusertib is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3)[1][2][3]. Its dual inhibitory action makes it a promising therapeutic agent for various hematologic malignancies, particularly those with mutations in the spliceosome or FLT3 genes[1][4].
Mechanism of Action
Emavusertib exerts its anti-tumor effects by targeting two key signaling pathways:
-
IRAK4 Inhibition: In certain cancers, such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) with spliceosome mutations (e.g., SF3B1, U2AF1), an oncogenic isoform of IRAK4 (IRAK4-L) is overexpressed. IRAK4-L is a critical component of the myddosome signaling complex, which activates the NF-κB pathway, promoting cancer cell survival and proliferation. Emavusertib inhibits IRAK4, thereby blocking this pro-survival signaling[1][5].
-
FLT3 Inhibition: FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications or ITD), becomes constitutively active and drives the proliferation of leukemic cells. Emavusertib effectively inhibits both wild-type and mutated FLT3, leading to cytotoxic effects in FLT3-driven malignancies[1][4][6].
Data Presentation: Efficacy of Emavusertib in Cancer Cell Lines
The following tables summarize the in vitro efficacy of Emavusertib across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and other relevant metrics are provided to guide the selection of appropriate concentrations for your experiments.
Table 1: IC50 Values of Emavusertib in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Assay Duration | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | FLT3-ITD | ~150 | 20 hours | [7] |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 58 - 200 | Not Specified | [6] |
| THP-1 | Acute Myeloid Leukemia (AML) | FLT3-wt | Not Specified | Not Specified | [6] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | MYD88 | 1500 | Not Specified | [2] |
Table 2: Cellular Effects of Emavusertib
| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Marginal Zone Lymphoma (MZL) cells | Marginal Zone Lymphoma | 10 µM | 72 hours | Decreased proliferation, increased sub-G0 fraction (apoptosis) | [2] |
| THP-1 | Acute Myeloid Leukemia (AML) | <250 nM | Not Specified | Reduction of TNF-α, IL-1β, IL-6, and IL-8 release | [2][3] |
| Primary AML cells | Acute Myeloid Leukemia (AML) | 100 nM | 20 hours | Varies by patient sample | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments to determine the optimal concentration and cellular effects of Emavusertib are provided below.
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Emavusertib in your cell line of interest.
Materials:
-
Target cancer cell lines (e.g., MOLM-13, MV4-11, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Emavusertib (CA-4948) stock solution (dissolved in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium[1].
-
Incubate the plate overnight to allow cells to attach (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of Emavusertib in complete culture medium. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest Emavusertib concentration.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells[1].
-
-
Incubation:
-
CellTiter-Glo® Assay:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer[1].
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the logarithm of the drug concentration to generate a dose-response curve.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Using Annexin V Staining)
This protocol measures the induction of apoptosis by Emavusertib.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Emavusertib stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat cells with varying concentrations of Emavusertib (e.g., based on the determined IC50) and a vehicle control for a specified time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions.
-
For suspension cells, collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).
-
Protocol 3: Western Blot Analysis of IRAK4 and FLT3 Signaling
This protocol assesses the effect of Emavusertib on the phosphorylation of downstream targets of IRAK4 and FLT3.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Emavusertib stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB, anti-phospho-STAT5, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay[1].
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Emavusertib signaling pathway inhibition.
Caption: Experimental workflows for Emavusertib.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 5. curis.com [curis.com]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Protocols for In Vivo Formulation of Emavusertib Tosylate for Oral Gavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emavusertib (B3028269) (also known as CA-4948) is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] IRAK4 is a critical kinase in Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are often dysregulated in hematologic malignancies.[1][4] Preclinical in vivo studies have demonstrated Emavusertib's anti-tumor efficacy when administered via oral gavage in various cancer models.[2][5]
Like many kinase inhibitors, Emavusertib Tosylate has poor solubility in water, which presents a challenge for preparing a homogenous and bioavailable formulation for oral administration in animal studies.[3] This application note provides two detailed protocols for the preparation of this compound formulations suitable for oral gavage in preclinical research settings: a widely used aqueous suspension and a solubilized formulation for specific applications.
Signaling Pathway Inhibition by Emavusertib
Emavusertib's primary mechanism involves the inhibition of IRAK4 kinase activity, which blocks the formation of the "Myddosome" complex and prevents downstream activation of oncogenic pathways like NF-κB.[1]
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Emavusertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) (CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] As a critical component of the Myddosome complex, IRAK4 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in various malignancies.[4][5] Emavusertib blocks the kinase activity of IRAK4, thereby inhibiting the downstream activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][4] This inhibition leads to reduced proliferation and induction of apoptosis in cancer cells, particularly those harboring MYD88 or FLT3 mutations.[1][4] Furthermore, Emavusertib has demonstrated clinical activity in patients with acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and non-Hodgkin's lymphoma.[6][7][8][9]
Flow cytometry is a powerful tool for elucidating the cellular effects of targeted therapies like Emavusertib. This document provides detailed protocols for assessing the impact of Emavusertib on cancer cells using flow cytometry, including the analysis of apoptosis, cell cycle progression, and the phosphorylation status of key signaling proteins.
Mechanism of Action of Emavusertib
Emavusertib exerts its anti-tumor effects by targeting IRAK4 and FLT3. In the canonical TLR/IL-1R pathway, ligand binding leads to the recruitment of the adaptor protein MYD88 and the formation of the Myddosome, which in turn activates IRAK4. Activated IRAK4 phosphorylates downstream targets, ultimately leading to the activation of NF-κB and the transcription of pro-inflammatory and pro-survival genes. Emavusertib inhibits the kinase activity of IRAK4, thereby blocking this signaling cascade.[4][5][10] Additionally, its inhibition of FLT3 provides a dual mechanism of action in hematological malignancies where this receptor tyrosine kinase is frequently mutated and constitutively active.[2][6]
Caption: Simplified signaling pathway of Emavusertib's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of Emavusertib.
Table 1: In Vitro Potency of Emavusertib
| Target | IC50 | Cell Line/Assay Condition | Reference |
| IRAK4 | 57 nM | In vitro kinase assay | [1] |
| FLT3 | - | - | [1][3] |
| Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | TLR-Stimulated THP-1 Cells | [1][3] |
Table 2: Cellular Effects of Emavusertib
| Cell Line | Treatment | Effect | Reference |
| Marginal Zone Lymphoma (MZL) Cells | 10 µM, 72h | Decreased proliferation, increased sub-G0 fraction | [1] |
| Marginal Zone Lymphoma (MZL) Cells | 10 µM, 72h | Significant increase in apoptosis (especially with Ibrutinib) | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | - | Repressed IL-6 and IL-10 secretion | [10] |
| FLT3-mutated AML | 300 mg twice daily | 3 CR, 2 MLFS, 1 CRh in 12 patients | [6] |
| Spliceosome-mutated AML | 300 mg twice daily | 1 MLFS, 1 CR, 2 CRh/CRi in 15 patients | [6] |
CR: Complete Response, MLFS: Morphologic Leukemia-Free State, CRh: Complete Response with partial Hematologic recovery, CRi: Complete Response with Incomplete count recovery.
Experimental Protocols
Apoptosis Analysis by Annexin V and Propidium (B1200493) Iodide Staining
This protocol details the detection of apoptosis in cells treated with Emavusertib using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry.
Caption: Workflow for apoptosis analysis using flow cytometry.
Materials:
-
Emavusertib (CA-4948)
-
Appropriate cancer cell line (e.g., OCI-Ly3, MOLM-13)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treatment: Treat cells with varying concentrations of Emavusertib (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in Emavusertib-treated cells using propidium iodide staining.
Caption: Workflow for cell cycle analysis via flow cytometry.
Materials:
-
Emavusertib (CA-4948)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol. A 24-48 hour treatment duration is often sufficient for cell cycle analysis.
-
Cell Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G0 peak is indicative of apoptotic cells.[1]
Phospho-Flow Cytometry Analysis of NF-κB p65
This protocol outlines the detection of phosphorylated NF-κB p65, a downstream target of IRAK4 signaling, in response to Emavusertib treatment.
Caption: Workflow for phospho-flow cytometry analysis.
Materials:
-
Emavusertib (CA-4948)
-
Responsive cell line (e.g., THP-1, primary PBMCs)
-
Complete cell culture medium
-
TLR agonist (e.g., Lipopolysaccharide - LPS)
-
Fixation and Permeabilization buffers (e.g., from a commercial kit)
-
Fluorochrome-conjugated anti-phospho-NF-κB p65 (Ser529) antibody
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells and allow them to rest overnight.
-
Pre-treatment: Pre-treat cells with Emavusertib for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for THP-1 cells) for 15-30 minutes to induce IRAK4 signaling. Include unstimulated and vehicle-treated stimulated controls.
-
Fixation: Immediately fix the cells by adding a formaldehyde-based fixation buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize by adding ice-cold methanol-based permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells to remove the permeabilization buffer. Stain with the anti-phospho-NF-κB p65 antibody for 60 minutes at room temperature in the dark.
-
Washing and Analysis: Wash the cells and resuspend in a suitable buffer for flow cytometry analysis.
Data Interpretation:
-
Compare the median fluorescence intensity (MFI) of phospho-p65 in Emavusertib-treated cells versus the vehicle-treated control upon stimulation. A decrease in MFI indicates inhibition of the IRAK4-NF-κB signaling pathway.
Conclusion
The protocols outlined in this application note provide a framework for utilizing flow cytometry to investigate the cellular and molecular effects of Emavusertib. These assays can quantify the induction of apoptosis, alterations in cell cycle progression, and the inhibition of key signaling pathways, thereby providing valuable insights for both preclinical research and clinical drug development. The versatility of flow cytometry allows for multi-parameter analysis, enabling a comprehensive understanding of the on-target effects of Emavusertib in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. curis.com [curis.com]
- 6. onclive.com [onclive.com]
- 7. P1298: THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial Trial Hold Is Lifted For Emavusertib - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 9. onclive.com [onclive.com]
- 10. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Emavusertib Tosylate solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility challenges associated with Emavusertib Tosylate in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is the tosylate salt form of Emavusertib, an orally active and potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] It plays a crucial role in blocking signaling pathways, such as the MYD88 pathway, which are implicated in various hematologic malignancies.[1] Like many small molecule kinase inhibitors, Emavusertib is a lipophilic compound with inherently low solubility in aqueous solutions. This poor solubility can lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo studies, potentially impacting experimental reproducibility and the accuracy of results.
Q2: What are the recommended initial steps for dissolving this compound?
For most research applications, it is advisable to first prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose. Subsequently, this stock solution can be diluted into the desired aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is kept to a minimum (typically below 0.5%) to avoid any potential off-target effects on cells or enzymes.
Q3: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What could be the cause and how can I prevent it?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue and typically indicates that the kinetic solubility of the compound in the aqueous medium has been exceeded. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes help to keep the compound in solution.
-
Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to the aqueous buffer can help to increase the solubility and prevent precipitation. A typical starting concentration is 0.01% (v/v).
Q4: How should I store stock solutions of this compound?
Once dissolved in an organic solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Before each use, allow an aliquot to thaw completely and bring it to room temperature.
Data Presentation
Emavusertib (Free Base) Solubility
Please note that the following data is for the free base form of Emavusertib. The solubility of this compound may differ.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Limited Solubility |
| Water | Insoluble |
Data sourced from publicly available information. Researchers should determine the precise solubility in their specific experimental systems.
Experimental Protocols
Protocol for Preparing this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing this compound for use in cell-based assays. Optimization for specific cell lines and assay conditions is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM, RPMI-1640)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure the compound is completely dissolved by gentle vortexing or sonication in a water bath if necessary. Visually inspect the solution for any undissolved particles.
-
-
Intermediate Dilutions (Optional but Recommended):
-
Perform serial dilutions of the high-concentration stock solution in sterile DMSO to create intermediate stock solutions. This can facilitate more accurate final dilutions.
-
-
Final Dilution into Aqueous Medium:
-
On the day of the experiment, prepare the final working concentration by diluting the appropriate stock solution into the pre-warmed aqueous buffer or cell culture medium.
-
Crucially, add the DMSO stock solution to the aqueous medium while gently vortexing the medium. This rapid mixing can help to prevent localized high concentrations of the compound that may lead to precipitation.
-
Ensure the final DMSO concentration in the cell culture medium is as low as possible (ideally ≤ 0.5% v/v) and is consistent across all experimental and control groups.
-
-
Verification:
-
After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness. If precipitation is observed, refer to the troubleshooting guide below.
-
Mandatory Visualizations
Emavusertib Signaling Pathway
Caption: Inhibition of the TLR/MYD88/IRAK4 signaling pathway by this compound.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for the preparation of this compound working solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of this compound.- Perform a serial dilution of the DMSO stock in the aqueous buffer.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- If experimentally permissible, adjust the pH of the aqueous buffer. |
| Cloudiness or precipitation in the solution over time during an experiment | The compound is slowly precipitating out of solution due to instability or exceeding its thermodynamic solubility. | - Prepare fresh dilutions from a frozen stock solution immediately before each experiment.- Consider the stability of the compound in your specific cell culture medium over the duration of the experiment. A time-course stability study may be necessary. |
| Inconsistent or unexpected results in cell-based assays | Poor solubility is leading to an inaccurate effective concentration of the inhibitor. Precipitation may not be visible to the naked eye. | - Visually inspect your assay plates under a microscope for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium to determine the solubility limit.- Ensure the final DMSO concentration is consistent across all wells. |
| Loss of inhibitor potency in biological assays over time | The compound may be degrading in the aqueous solution. | - Prepare fresh working solutions for each experiment and avoid storing diluted aqueous solutions.- Minimize the exposure of the compound to light and elevated temperatures.- Prepare single-use aliquots of the high-concentration DMSO stock to avoid repeated freeze-thaw cycles. |
References
Emavusertib Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of Emavusertib (B3028269) (formerly CA-4948) in kinase profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Emavusertib?
A1: Emavusertib is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its therapeutic effects in hematologic malignancies are largely attributed to the inhibition of these two kinases.
Q2: My kinase profiling assay shows inhibition of kinases other than IRAK4 and FLT3. Is this expected?
A2: Yes, this is not unexpected. Kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket, can exhibit activity against multiple kinases.[2] A broad kinase panel screening of Emavusertib has confirmed its interaction with several other kinases, often referred to as off-targets.[3]
Q3: How can I differentiate a true off-target effect from an experimental artifact?
A3: To validate a potential off-target interaction, it is recommended to:
-
Generate a dose-response curve: A classic sigmoidal curve for the putative off-target kinase will help determine the IC50 value and suggest a specific interaction.
-
Use orthogonal assays: Confirm the finding using a different assay format (e.g., if you initially used a luminescence-based assay, try a fluorescence resonance energy transfer (FRET)-based assay).
-
Use control compounds: Include a known inhibitor for the identified off-target kinase as a positive control in your experiments.
Q4: What is the significance of identifying the off-target profile of Emavusertib?
A4: Understanding the complete selectivity profile of a kinase inhibitor like Emavusertib is crucial for several reasons. It can help in interpreting cellular and in vivo results, predicting potential side effects, and identifying opportunities for drug repurposing.
Data Presentation: Emavusertib Kinase Selectivity Profile
The following tables summarize the inhibitory activity of Emavusertib against its primary targets and identified off-target kinases. It is important to note that IC50 and Kd values can vary depending on the specific assay conditions, such as ATP concentration.
Table 1: Primary Targets of Emavusertib
| Kinase | Assay Type | Value | Reference |
| IRAK4 | FRET Kinase Assay | IC50: 57 nM | [4] |
| IRAK4 | Binding Assay | Kd: 23 nM | [4] |
| FLT3 (Wild-Type and Mutants) | Binding Assay | Kd: 8–31 nM | [4] |
| FLT3 (Mutated AML cell lines) | Cytotoxicity Assay | IC50: 58-200 nM | [4] |
Table 2: Off-Target Kinase Profile of Emavusertib (CA-4948)
Data from a broad kinome panel (329 kinases) at a screening concentration of 1 µM.[3]
| Kinase Family | Kinase | % Inhibition at 1 µM |
| CLK | CLK1 | ≥50% |
| CLK2 | ≥50% | |
| CLK4 | ≥50% | |
| DYRK | DYRK1A | ≥50% |
| DYRK1B | ≥50% | |
| Trk | TrkA | ≥50% |
| TrkB | ≥50% | |
| Other | Haspin | ≥50% |
| NEK11 | ≥50% |
Experimental Protocols
This section provides a detailed methodology for a common in vitro kinase profiling assay to assess the selectivity of Emavusertib.
In Vitro Kinase Profiling using a Luminescence-Based Assay
This protocol describes a generic, luminescence-based in vitro kinase assay to determine the IC50 of Emavusertib against a panel of kinases. The principle of this assay is to quantify the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
Materials:
-
Purified recombinant kinases (panel of interest)
-
Specific peptide or protein substrates for each kinase
-
Emavusertib stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Serial Dilutions of Emavusertib:
-
Prepare a series of dilutions of Emavusertib in DMSO. A common approach is to start with a high concentration (e.g., 100 µM) and perform 10-point, 3-fold serial dilutions.
-
-
Set up the Kinase Reaction:
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated wells.
-
Add the serially diluted Emavusertib or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should ideally be at the Km for each kinase to ensure an accurate IC50 determination.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
ATP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each concentration of Emavusertib compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Pipetting inaccuracies. | Ensure pipettes are properly calibrated. Mix thoroughly at each dilution step. |
| Incomplete mixing of reagents in the well. | Gently but thoroughly mix the plate after adding all components. | |
| "Edge effects" in the microplate. | Avoid using the outermost wells for critical measurements or ensure proper plate sealing and humidification during incubation. | |
| IC50 value for a known target is significantly higher than published data | High concentration of ATP in the assay. | Ensure the ATP concentration is at or near the Km value for the kinase. |
| Inactive or degraded inhibitor. | Use a fresh, validated stock of Emavusertib. | |
| Low enzyme activity. | Verify the activity of the kinase batch and ensure consistent pre-incubation times. | |
| No inhibition observed even at high inhibitor concentrations | Inactive inhibitor. | Use a fresh, validated stock of Emavusertib. |
| Incorrect kinase or substrate used. | Verify the identity and activity of the kinase and substrate. | |
| Assay conditions are not optimal for the kinase. | Consult the literature for the optimal buffer and cofactor conditions for the specific kinase. |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the in vitro kinase profile of Emavusertib.
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with Emavusertib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Emavusertib (B3028269) in Western blotting experiments. The information is tailored to scientists and drug development professionals investigating the effects of this dual IRAK4 and FLT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Emavusertib and how does it work?
Emavusertib (also known as CA-4948) is an orally bioavailable small molecule inhibitor that targets both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its primary mechanism of action involves the inhibition of the Toll-like receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways.[2] By blocking IRAK4, Emavusertib prevents the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[1][2] Additionally, its inhibition of both wild-type and mutated forms of FLT3 makes it a promising therapeutic agent for certain hematologic malignancies like acute myeloid leukemia (AML).[3]
Q2: What are the expected effects of Emavusertib on IRAK4 and FLT3 in a Western blot?
Treatment with Emavusertib is expected to decrease the phosphorylation of IRAK4 and FLT3 without significantly affecting the total protein levels of these kinases in short-term experiments. Therefore, when probing for phosphorylated forms of these proteins, such as phospho-IRAK4 (Thr345/Ser346) and phospho-FLT3 (e.g., Tyr591, Tyr842), a dose-dependent decrease in signal intensity should be observed in treated cells compared to vehicle-treated controls.
Q3: What are the known molecular weights of IRAK4 and FLT3 for Western blot analysis?
The molecular weights of IRAK4 and FLT3 can vary depending on post-translational modifications like phosphorylation and glycosylation. Here are the approximate molecular weights to expect:
| Protein | Predicted/Unmodified Molecular Weight | Observed Molecular Weight (with modifications) |
| IRAK4 | ~52 kDa[4][5] | Can migrate slightly higher upon phosphorylation.[4] |
| FLT3 | ~113 kDa (full-length)[6] | 140-160 kDa (glycosylated mature form)[6] |
| p-FLT3 | ~130 kDa (non-glycosylated), ~160 kDa (glycosylated)[7] | Phosphorylation can cause a slight upward shift in the observed molecular weight. |
Q4: Are there any known off-target effects of Emavusertib that I should be aware of when interpreting my Western blot results?
Yes, kinome screening has revealed that Emavusertib can inhibit other kinases, especially at higher concentrations (e.g., ≥1 µM).[2] Significant off-target inhibition has been observed for CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11.[2] If your experimental system expresses these kinases, you may observe changes in the phosphorylation of their respective downstream targets. It is recommended to use the lowest effective concentration of Emavusertib to minimize these off-target effects.[2]
Troubleshooting Guide for Inconsistent Western Blot Results
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Phosphorylated Target (p-IRAK4, p-FLT3) | 1. Suboptimal Emavusertib Treatment: Insufficient concentration or treatment time to inhibit kinase activity. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| 2. Low Basal Phosphorylation: The target protein may not be sufficiently phosphorylated in your unstimulated cells. | Stimulate the relevant pathway before Emavusertib treatment. For example, use a TLR agonist like LPS to activate the IRAK4 pathway. | |
| 3. Inefficient Sample Preparation: Loss of phosphorylation due to phosphatase activity. | Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process. | |
| 4. Poor Antibody Performance: The primary antibody may not be sensitive or specific enough. | Use a validated antibody for your application. Check the antibody datasheet for recommended dilutions and incubation conditions. Consider performing a dot blot to test antibody activity. | |
| 5. Inefficient Protein Transfer: Incomplete transfer of high molecular weight proteins like FLT3. | Optimize transfer conditions (time, voltage, buffer composition). For large proteins, a wet transfer overnight at 4°C is often more efficient than semi-dry transfer. | |
| Inconsistent Phosphorylation Inhibition | 1. Cell Culture Variability: Differences in cell confluency, passage number, or serum concentration. | Maintain consistent cell culture conditions for all experiments. Use cells within a similar passage number range. |
| 2. Inaccurate Drug Concentration: Errors in preparing or diluting Emavusertib stock solutions. | Prepare fresh dilutions of Emavusertib for each experiment from a well-characterized stock solution. | |
| 3. Uneven Protein Loading: Inconsistent amounts of protein loaded into each well. | Accurately quantify protein concentration in your lysates using a reliable method (e.g., BCA assay) and load equal amounts for each sample. Always use a loading control (e.g., β-actin, GAPDH, or total protein stain) to normalize your results. | |
| Unexpected Bands or Changes in Total Protein Levels | 1. Off-Target Effects: Emavusertib may be affecting other signaling pathways, leading to unexpected changes in protein expression or phosphorylation. | Refer to the list of known off-target kinases (FAQ 4). If possible, use a more specific inhibitor as a control or validate your findings using a secondary method (e.g., siRNA knockdown of the target). |
| 2. Antibody Cross-Reactivity: The primary or secondary antibody may be binding to non-target proteins. | Optimize antibody concentrations and blocking conditions. Increase the stringency of your wash steps. Consider using a different antibody clone. | |
| 3. Protein Degradation: Prolonged treatment with high concentrations of Emavusertib may induce apoptosis and subsequent protein degradation. | Perform a cell viability assay to assess cytotoxicity at your chosen Emavusertib concentration and treatment time. Shorten the treatment duration if necessary. Ensure protease inhibitors are included in your lysis buffer. |
Quantitative Data Summary
The following table is a template illustrating how to present quantitative Western blot data for Emavusertib-treated samples. Densitometry values for the phosphorylated target protein are normalized to the total protein or a loading control. The results are then expressed as a fold change relative to the vehicle-treated control.
Note: The values presented below are for illustrative purposes only and do not represent actual experimental data.
| Treatment | Concentration (µM) | Normalized p-IRAK4 Intensity (Arbitrary Units) | Fold Change vs. Vehicle | Normalized p-FLT3 Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| Emavusertib | 0.1 | 0.65 | 0.65 | 0.72 | 0.72 |
| Emavusertib | 1 | 0.25 | 0.25 | 0.31 | 0.31 |
| Emavusertib | 10 | 0.05 | 0.05 | 0.12 | 0.12 |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing Emavusertib Effects
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific experimental conditions.
1. Cell Culture and Treatment:
-
Culture your cells of interest (e.g., THP-1, MV4-11, MOLM-13) to 70-80% confluency.
-
Treat cells with the desired concentrations of Emavusertib or vehicle (DMSO) for the specified duration.
2. Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes.
5. Gel Electrophoresis:
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like FLT3, a wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended.
7. Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can increase background.
8. Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-IRAK4, anti-IRAK4, anti-p-FLT3, anti-FLT3) in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane overnight at 4°C with gentle agitation.
9. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
10. Secondary Antibody Incubation:
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
11. Detection:
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the enhanced chemiluminescence (ECL) substrate and incubate with the membrane.
- Capture the signal using a digital imaging system.
12. Stripping and Re-probing (for total protein):
- If probing for total protein on the same membrane, strip the membrane using a mild stripping buffer.
- Block the membrane again and repeat steps 8-11 with the antibody for the total protein.
Visualizations
Emavusertib Signaling Pathway
Caption: Emavusertib inhibits IRAK4 and FLT3 phosphorylation.
Western Blot Experimental Workflow
Caption: Key steps for a successful Western blot with Emavusertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4: A novel member of the IRAK family with the properties of an IRAK-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. FLT3 antibody (21049-1-AP) | Proteintech [ptglab.com]
- 7. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Emavusertib Tosylate Dosage in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Emavusertib (B3028269) Tosylate (CA-4948) in preclinical mouse models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Emavusertib Tosylate?
A1: this compound is a potent and orally bioavailable small molecule that functions as a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its primary mechanism involves the inhibition of the IRAK4 signaling pathway, which is a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades.[2] By blocking IRAK4, Emavusertib disrupts the formation of the "Myddosome" complex, which in turn prevents the activation of NF-κB and MAPK signaling pathways. This leads to a reduction in pro-inflammatory cytokine production and promotes apoptosis in malignant cells.[2][3] Additionally, its inhibitory activity against FLT3 makes it particularly relevant for hematological malignancies harboring FLT3 mutations.
Q2: What is the recommended vehicle for oral administration of this compound in mice?
A2: A common vehicle for oral gavage of this compound in mouse models is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water. Another reported formulation involves dissolving the compound in a mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For compounds with poor water solubility, a formulation of 10% DMSO in corn oil can also be considered for oral administration. The choice of vehicle may depend on the specific experimental requirements and the solubility characteristics of the drug batch.
Q3: What are the typical dose ranges for this compound in mouse xenograft models?
A3: The effective dose of this compound can vary depending on the tumor model and dosing schedule. Preclinical studies have reported a range of effective oral doses. For once-daily (QD) administration, doses between 25 mg/kg and 200 mg/kg have been used.[2][4] For twice-daily (BID) administration, doses typically range from 12.5 mg/kg to 50 mg/kg.[2] It has been observed that a twice-daily dosing schedule can be equivalent to a corresponding once-daily total dose in terms of anti-tumor activity (e.g., 12.5 mg/kg BID being comparable to 25 mg/kg QD).[4]
Q4: How should this compound be stored?
A4: this compound powder is typically stored at -20°C for long-term stability. For in-solution storage, it is recommended to prepare fresh solutions for in vivo experiments on the day of use. If short-term storage of a stock solution is necessary, it should be stored at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Inappropriate Mouse Model: The xenograft model may not have the specific genetic mutations (e.g., MYD88, FLT3, U2AF1, SF3B1) that confer sensitivity to Emavusertib. | - Confirm the mutational status of your cell line or patient-derived xenograft (PDX) model. - Select models with known activating mutations in the TLR/MYD88 pathway or FLT3. |
| Suboptimal Dosing: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. | - Consider a dose-escalation study to determine the maximally effective and tolerated dose in your specific model. - Evaluate a twice-daily (BID) dosing regimen to maintain more consistent drug exposure.[2] | |
| Drug Formulation/Administration Issues: The drug may not be properly solubilized or suspended, leading to inaccurate dosing. Issues with the oral gavage technique can also result in incorrect administration. | - Ensure the dosing formulation is homogenous and stable throughout the administration period. - Verify the oral gavage technique to ensure the full dose is delivered to the stomach. | |
| Development of Resistance: Tumor cells may develop resistance mechanisms, such as the activation of alternative survival pathways (e.g., BCL2). | - Consider combination therapy with agents that target potential resistance pathways, such as BCL2 inhibitors (e.g., venetoclax) or BTK inhibitors (e.g., ibrutinib).[5] | |
| Signs of Toxicity in Mice (e.g., weight loss, lethargy, ruffled fur) | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD) in the specific mouse strain or model. | - Reduce the dose by 25-50% and monitor the mice closely. - Consider switching to a twice-daily (BID) dosing regimen with a lower individual dose to potentially reduce peak plasma concentrations and associated toxicities. |
| Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | - Run a vehicle-only control group to assess for any vehicle-related toxicity. - If vehicle toxicity is suspected, consider alternative formulations. | |
| Suspected Rhabdomyolysis | Drug-induced myotoxicity: Emavusertib has been associated with rhabdomyolysis in clinical trials, and this may occur in preclinical models at higher doses.[2] | - Monitor: At the end of the study or if toxicity is observed, collect blood to measure plasma levels of creatinine (B1669602) phosphokinase (CPK), blood urea (B33335) nitrogen (BUN), and creatinine.[6] - Histology: Perform histological analysis of skeletal muscle and kidney tissues to look for signs of muscle fiber degeneration and kidney damage.[6][7] - Management: If rhabdomyolysis is suspected, consider dose reduction or discontinuation. In a research setting, ensure adequate hydration of the animals. For severe cases, humane euthanasia may be necessary. |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Mouse Models
| Mouse Model | Cancer Type | Dosage | Dosing Schedule | Route of Administration | Observed Effect | Reference |
| OCI-LY10 Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | 25, 50, 150 mg/kg | Once Daily (QD) | Oral | Tumor Growth Inhibition | [2] |
| OCI-LY10 Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | 12.5, 25, 50 mg/kg | Twice Daily (BID) | Oral | Tumor Growth Inhibition | [2] |
| OCI-Ly3 Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | 100, 200 mg/kg | Once Daily (QD) | Oral | >90% Tumor Growth Inhibition (100 mg/kg), Partial Tumor Regression (200 mg/kg) | [2] |
| A20 Syngeneic | Primary CNS Lymphoma (PCNSL) | 100 mg/kg | Not Specified | Oral | Improved Median Survival | [2] |
| THP-1 Xenograft | Acute Myeloid Leukemia (AML) | 100 mg/kg | Not Specified | Oral | Extended Survival | [2] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Suspension
1. Materials:
- This compound powder
- Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
- Sterile water
- Weighing scale and weigh boats
- Mortar and pestle (optional, for grinding)
- Magnetic stirrer and stir bar
- Graduated cylinder and beakers
- Syringes (1 mL or 3 mL)
- Oral gavage needles (stainless steel, appropriate size for mice, e.g., 20-22 gauge)
2. Preparation of 0.5% CMC-Na Vehicle: a. Weigh 0.5 g of CMC-Na. b. In a beaker, slowly add the CMC-Na to 100 mL of sterile water while stirring continuously with a magnetic stirrer. c. Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
3. Preparation of this compound Dosing Suspension (Example for a 50 mg/kg dose): a. Calculate the required amount of drug:
- For a 20 g mouse, the dose is 1 mg (50 mg/kg * 0.02 kg).
- Assuming a dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse), the required concentration is 5 mg/mL (1 mg / 0.2 mL).
- For a batch of 10 mL, you will need 50 mg of this compound. b. Weigh the calculated amount of this compound powder. c. If the powder is clumpy, gently grind it to a fine powder using a mortar and pestle. d. In a small beaker, add the weighed this compound. e. Add a small volume of the 0.5% CMC-Na vehicle and mix to form a paste. f. Gradually add the remaining volume of the vehicle while stirring continuously with a magnetic stirrer. g. Continue stirring until a homogenous suspension is formed. Keep the suspension stirring during the dosing procedure to prevent settling.
4. Oral Gavage Administration: a. Weigh each mouse to determine the exact volume of the dosing suspension to be administered. b. Gently restrain the mouse. c. Draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle. d. Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension directly into the stomach. e. Observe the mouse for a few minutes after dosing to ensure there are no immediate adverse reactions.
Protocol 2: Monitoring for Potential Toxicity
1. Daily Observations: a. Monitor the mice daily for clinical signs of toxicity, including:
- Weight loss (>15-20% of baseline)
- Changes in posture or gait (e.g., weakness, ataxia)
- Ruffled fur
- Lethargy or decreased activity
- Dehydration (skin tenting)
- Changes in food and water consumption
2. End-of-Study Sample Collection (or if toxicity is observed): a. At the study endpoint, or if significant toxicity is observed, humanely euthanize the mice. b. Collect blood via cardiac puncture for plasma analysis. c. Analyze plasma for markers of rhabdomyolysis and kidney injury, including:
- Creatine phosphokinase (CPK)
- Blood urea nitrogen (BUN)
- Creatinine d. Perform a necropsy and collect key tissues for histological analysis, including:
- Skeletal muscle (e.g., gastrocnemius)
- Kidneys
- Liver
- Spleen
- Tumor tissue
Mandatory Visualizations
Caption: Emavusertib's dual inhibition of IRAK4 and FLT3 signaling pathways.
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exogenous Biological Renal Support Improves Kidney Function in Mice With Rhabdomyolysis-Induced Acute Kidney Injury [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a drug-induced rhabdomyolysis mouse model by co-administration of ciprofloxacin and atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a Rhabdomyolysis Model in Mice With Exertional Heat Stroke Mouse Model of EHS-Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Emavusertib Tosylate Stability and Long-Term Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Emavusertib Tosylate. The following sections offer frequently asked questions and troubleshooting advice to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is crucial to keep the receptacle tightly sealed to prevent moisture absorption.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions in DMSO, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1] It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q3: Is this compound sensitive to short-term temperature changes, for instance, during shipping?
A3: this compound is considered stable at ambient room temperature for a few days, which covers typical shipping and customs handling times.[1] However, upon receipt, it should be transferred to the recommended long-term storage conditions as soon as possible.
Q4: Are there any known incompatibilities for this compound?
A4: The available safety data sheets do not list specific incompatible materials. However, as a general precaution, avoid strong oxidizing agents and extreme pH conditions, as these can promote the degradation of complex organic molecules.
Q5: What are the known degradation products of this compound?
A5: Currently, there is no publicly available information detailing the specific degradation pathways or products for this compound. General degradation pathways for similar complex molecules can involve hydrolysis, oxidation, and photolysis.[3][4][5] For definitive identification of degradation products, a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal) would be required.
Data on Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid and solvent forms based on information from suppliers.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Troubleshooting Guide
Issue 1: I observe discoloration or a change in the physical appearance of the this compound powder.
-
Possible Cause: This could indicate degradation due to improper storage, such as exposure to light, moisture, or elevated temperatures.
-
Recommended Action:
-
Verify that the storage conditions have been consistently maintained as per the recommendations (-20°C or 4°C in a tightly sealed container).
-
Protect the compound from light by using an amber vial or storing it in a dark place.
-
If degradation is suspected, it is advisable to use a fresh, unopened vial for critical experiments. Purity can be re-assessed using techniques like HPLC.
-
Issue 2: My this compound solution appears cloudy or shows precipitation after storage.
-
Possible Cause: The solubility of this compound may have been exceeded at the storage temperature, or the solvent may have absorbed water, reducing solubility. Degradation could also lead to less soluble products.
-
Recommended Action:
-
Gently warm the solution and sonicate to attempt redissolving the precipitate.[2]
-
Ensure the solvent used is anhydrous, especially for long-term storage.
-
For future preparations, consider preparing smaller aliquots to minimize freeze-thaw cycles, which can affect stability and solubility.
-
Issue 3: I am seeing unexpected or inconsistent results in my bioassays.
-
Possible Cause: If other experimental parameters have been ruled out, this could be due to a loss of potency of this compound. This may result from degradation during storage or handling of the stock solutions.
-
Recommended Action:
-
Prepare a fresh stock solution from a new vial of the compound.
-
Perform a dose-response curve to verify the activity of the new stock solution.
-
Avoid repeated freeze-thaw cycles of your stock solutions by preparing single-use aliquots.
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
UV-Vis spectrophotometer or photostability chamber
-
Temperature-controlled oven
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a specified period.
-
Thermal Degradation: Store the solid powder and the stock solution in an oven at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., in a photostability chamber).
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of any degradation products.
-
Characterization (Optional): If significant degradation is observed, LC-MS/MS can be used to identify the mass of the degradation products and elucidate their structures.
Visualizations
Caption: General workflow for a long-term stability study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound | IRAK | 2376399-41-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Rhabdomyolysis in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering rhabdomyolysis as a side effect in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is rhabdomyolysis in the context of preclinical models? A: Rhabdomyolysis is a syndrome characterized by the rapid breakdown of skeletal muscle fibers, leading to the release of intracellular contents like myoglobin (B1173299) and creatine (B1669601) kinase (CK) into the bloodstream.[1][2] In preclinical models, this condition is intentionally induced to study its pathophysiology, test potential therapeutics, or assess it as a potential side effect of a novel drug. The most severe complication is often acute kidney injury (AKI) due to the nephrotoxic effects of myoglobin.[3][4]
Q2: What are the most common methods for inducing rhabdomyolysis in animal models? A: Common methods include intramuscular (IM) injection of glycerol (B35011), which causes direct muscle damage and dehydration; administration of drugs known to cause rhabdomyolysis (e.g., statins, ciprofloxacin); crush injuries or vascular occlusion to simulate trauma; and strenuous or forced exercise protocols, sometimes combined with heat stress.[5][6][7]
Q3: What are the primary biomarkers to monitor in preclinical rhabdomyolysis? A: The most sensitive and widely used biomarker is serum creatine kinase (CK), which can increase dramatically and reflects the extent of muscle damage.[1][8] Other critical biomarkers include serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess kidney function, myoglobin for its role in AKI, and electrolytes like potassium, as hyperkalemia is a life-threatening complication.[3][8][9]
Q4: What is the standard therapeutic approach for managing rhabdomyolysis in animal models? A: The cornerstone of management is aggressive fluid resuscitation to restore intravascular volume, promote myoglobin excretion, and prevent AKI.[5][9][10] Other investigational approaches in preclinical models include antioxidant therapy (e.g., N-acetyl cysteine, vitamins C and E, allopurinol) to combat oxidative stress and agents that target inflammatory pathways.[4][11][12][13]
Troubleshooting Guide
Q5: I'm observing high variability in CK and creatinine levels between animals in the same experimental group. What could be the cause? A: High variability can stem from several factors:
-
Inconsistent Induction: For glycerol-induced models, variability in injection depth (ensuring intramuscular vs. subcutaneous placement), volume, or location can lead to different degrees of muscle injury.
-
Hydration Status: Dehydration exacerbates kidney injury. Differences in water intake prior to induction can significantly impact outcomes. Some protocols specifically involve a period of water deprivation to standardize this.[14]
-
Animal Characteristics: Age, weight, and strain differences can affect susceptibility to muscle and kidney damage.
Solution: Standardize your protocol by ensuring all injections are performed by the same trained individual into the same muscle group (e.g., hind limb).[15] Ensure consistent hydration or dehydration protocols across all animals. Use animals of a consistent age, weight, and genetic background from a single supplier.
Q6: My induction protocol is not causing a significant or consistent rise in serum CK levels. What should I check? A: Failure to induce rhabdomyolysis may be due to:
-
Suboptimal Induction Agent: The concentration or dose of the inducing agent (e.g., glycerol, drug) may be too low. For drug-induced models, co-administration with an inhibitor of glutathione (B108866) synthesis, like L-buthionine-(S,R)-sulfoximine (BSO), may be necessary to sensitize the animals.[7]
-
Incorrect Administration: For glycerol models, the injection may be too superficial (into adipose tissue) rather than deep intramuscular.
-
Timing of Measurement: CK levels peak at different times depending on the model. Ensure you are collecting blood samples at the appropriate time point (typically 24-72 hours post-induction) to capture the peak.
Solution: Perform a dose-response study to determine the optimal concentration/dose of your inducing agent. Refine your injection technique. Conduct a time-course experiment to establish the peak CK response time for your specific model.
Q7: I am experiencing an unexpectedly high mortality rate in my rhabdomyolysis model. How can I reduce it? A: High mortality is often due to severe acute kidney injury, hyperkalemia, and hypovolemic shock.[10]
-
Severity of Injury: The dose of the inducing agent may be too high, causing excessive muscle necrosis.
-
Dehydration: Fluid sequestration in the injured muscle can lead to severe hypovolemia.[9]
-
Lack of Supportive Care: Without intervention, severe electrolyte imbalances and AKI are often fatal.
Solution: Reduce the concentration or volume of the inducing agent. Implement a fluid resuscitation protocol immediately following induction to maintain renal perfusion.[5][9] Closely monitor animal welfare, provide supportive care, and consider humane endpoints based on the severity of symptoms.
Data and Protocols
Quantitative Data Summary
Table 1: Common Preclinical Models for Rhabdomyolysis Induction
| Model Type | Species | Induction Method & Dosage | Key Features & Biomarkers | Reference(s) |
| Glycerol-Induced | Mouse, Rat | 50% Glycerol (v/v) IM injection; 8-10 mL/kg | Robust and widely used model for AKI. | Elevated CK, BUN, Creatinine, Myoglobinuria.[3][15][16] |
| Drug-Induced | Mouse | Ciprofloxacin (B1669076) + Atorvastatin (B1662188) (oral) for 4 days, often with BSO pre-treatment. | Models drug-drug interaction side effects. | Elevated CK, AST; Histological muscle degeneration.[5][7] |
| Exertional | Rat | Forced treadmill running until exhaustion. | Mimics exertional rhabdomyolysis and capture myopathy. | Myoglobinuria, Hyperthermia.[6] |
| Exertional Heat Stroke | Mouse | Exercise in a heated chamber (e.g., 39.5°C) to a core temp of ~42.5°C. | Simulates clinical characteristics of EHS patients. | CK levels >10,000 U/L, severe renal tubule necrosis.[17] |
Table 2: Therapeutic Interventions in Preclinical Rhabdomyolysis Models
| Therapeutic Agent | Proposed Mechanism | Model / Species | Key Quantitative Findings | Reference(s) |
| Allopurinol | Antioxidant (Xanthine Oxidase Inhibitor) | Glycerol / Rat | Ameliorated reduced glomerular filtration rate; Reduced renal oxidative stress, apoptosis, and inflammation. | [11] |
| Catechin | Antioxidant | Glycerol / Rat | Significantly improved renal function (serum creatinine, BUN) and morphology; Reduced renal oxidative stress markers (MDA). | [18] |
| D-Panthenol | Antioxidant | Glycerol / Rat | Reduced AKI markers (serum creatinine, BUN); Alleviated oxidative stress in kidney tissue (reduced lipid peroxidation). | [3] |
| Supersulfide Donors | Antioxidant | Glycerol / Mouse | Significantly reduced BUN and serum creatinine; Reduced expression of oxidative stress markers in the kidney. | [4][19] |
Experimental Protocols
Protocol 1: Glycerol-Induced Rhabdomyolysis and AKI in Mice
This protocol is adapted from models described in the literature.[14][15][16]
-
Animal Preparation: Use male C57BL/6J mice (8-10 weeks old). Acclimatize animals for at least one week. To increase the severity of AKI, mice may be deprived of water for 12-24 hours prior to glycerol injection.[14]
-
Glycerol Solution: Prepare a 50% (v/v) glycerol solution in sterile 0.9% saline.
-
Induction: Anesthetize the mouse lightly if necessary. Administer a single intramuscular (IM) injection of the 50% glycerol solution into the hind limb muscles at a dose of 8-10 mL/kg body weight. Control animals should receive an equivalent volume of sterile saline.
-
Post-Induction Monitoring:
-
Return animals to their cages with free access to food and water.
-
Monitor for signs of distress, pain, or changes in mobility.
-
Collect blood samples (e.g., via tail vein or cardiac puncture at endpoint) at 24, 48, and 72 hours post-injection to measure serum levels of CK, BUN, and creatinine.
-
-
Tissue Collection: At the desired endpoint (e.g., 72 hours), euthanize the animals. Perfuse with PBS and collect kidneys and hind limb muscle tissue for histological analysis (H&E staining) and molecular assays.
Protocol 2: Fluid Resuscitation in a Rat Rhabdomyolysis Model
This is a general protocol for supportive care. Specific volumes and rates should be optimized for the model.
-
Induction: Induce rhabdomyolysis using a validated method (e.g., glycerol injection).
-
Catheterization: If continuous infusion is desired, place a catheter in a suitable vessel (e.g., femoral or jugular vein) under anesthesia prior to or immediately after induction.
-
Fluid Administration:
-
Bolus: Immediately after induction, administer an initial bolus of isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) at 10-20 mL/kg over 15-30 minutes.[20]
-
Maintenance: Follow with a continuous infusion or intermittent boluses. The goal is to maintain a high urine output (e.g., >2-3 mL/kg/hr).[21][22] Rates may be up to 100-150 ml/kg/24 hours in larger animals.[23]
-
-
Monitoring:
-
Continuously monitor vital signs and urine output.
-
Collect blood samples periodically to assess electrolytes (especially potassium), BUN, and creatinine to guide fluid therapy and prevent volume overload.
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for a preclinical rhabdomyolysis study.
Caption: Pathophysiological cascade of rhabdomyolysis-induced acute kidney injury.
Caption: Troubleshooting logic for common issues in rhabdomyolysis models.
References
- 1. preprints.org [preprints.org]
- 2. ryr1.org [ryr1.org]
- 3. mdpi.com [mdpi.com]
- 4. Acute Kidney Injury Caused by Rhabdomyolysis Is Ameliorated by Serum Albumin-Based Supersulfide Donors through Antioxidative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Rhabdomyolysis-Induced Kidney Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced running-induced rhabdomyolysis in the Sprague-Dawley rat: towards a rodent model of capture myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a drug-induced rhabdomyolysis mouse model by co-administration of ciprofloxacin and atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic biomarkers of muscle injury and exertional rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhabdomyolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allopurinol attenuates rhabdomyolysis-associated acute kidney injury: Renal and muscular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhabdomyolysis Treatment & Management: Approach Considerations, Fluid Resuscitation, Prevention of Acute Kidney Injury and Renal Failure [emedicine.medscape.com]
- 13. Mechanism-Based Therapeutic Approaches to Rhabdomyolysis-Induced Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blocking Periostin Prevented Development of Inflammation in Rhabdomyolysis-Induced Acute Kidney Injury Mice Model [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of a Rhabdomyolysis Model in Mice With Exertional Heat Stroke Mouse Model of EHS-Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catechin, a natural antioxidant protects against rhabdomyolysis-induced myoglobinuric acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aaha.org [aaha.org]
- 21. emergencycarebc.ca [emergencycarebc.ca]
- 22. Automated Fluid Management for Treatment of Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fvet.uba.ar [fvet.uba.ar]
Technical Support Center: Overcoming Acquired Resistance to Emavusertib in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Emavusertib (B3028269) in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Emavusertib?
Emavusertib is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action. It targets both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3)[1][2][3].
-
IRAK4 Inhibition: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. These pathways, when aberrantly activated, can promote cancer cell survival and proliferation through the activation of NF-κB. Emavusertib blocks this signaling cascade[3][4].
-
FLT3 Inhibition: Emavusertib also inhibits wild-type and mutated forms of FLT3, a receptor tyrosine kinase often implicated in the pathogenesis of acute myeloid leukemia (AML)[3].
Q2: What are the known or potential mechanisms of acquired resistance to Emavusertib in vitro?
While specific studies detailing acquired resistance to Emavusertib are limited, potential mechanisms can be extrapolated from its dual targets, particularly from known resistance mechanisms to other FLT3 inhibitors.
Potential On-Target Resistance Mechanisms (FLT3):
-
Secondary Mutations in FLT3: The development of new mutations in the FLT3 gene, particularly in the kinase domain, can prevent Emavusertib from binding effectively. This is a common mechanism of resistance to other FLT3 inhibitors[2][5].
-
FLT3 Gene Amplification: Increased copy number of the FLT3 gene could lead to higher levels of the target protein, potentially overwhelming the inhibitory effect of Emavusertib.
Potential Off-Target Resistance Mechanisms (Bypass Pathways):
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by upregulating signaling pathways that bypass the need for IRAK4 or FLT3 signaling. These can include:
-
RAS/MAPK Pathway Activation: Mutations in genes like NRAS or KRAS can lead to constitutive activation of this pro-survival pathway[5][6].
-
PI3K/AKT/mTOR Pathway Upregulation: Increased signaling through this pathway can promote cell survival and proliferation independently of FLT3.
-
STAT5 Pathway Activation: Persistent activation of STAT5 can also confer resistance[6].
-
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL2 family, can make cells more resistant to apoptosis induced by Emavusertib[2].
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of Emavusertib, thereby diminishing its efficacy[7].
Q3: How can acquired resistance to Emavusertib be overcome in vitro?
Strategies to overcome resistance to Emavusertib would logically involve combination therapies that target the identified resistance mechanisms.
-
Combination with other Targeted Inhibitors:
-
If resistance is driven by RAS/MAPK activation, combining Emavusertib with a MEK inhibitor could be effective.
-
For PI3K/AKT pathway upregulation, a combination with a PI3K or AKT inhibitor may restore sensitivity[8].
-
-
Combination with BCL2 Family Inhibitors: If resistance is associated with increased expression of anti-apoptotic proteins, combining Emavusertib with a BCL2 inhibitor like venetoclax (B612062) could be a viable strategy[2].
-
Use of Novel Agents: Investigating next-generation dual inhibitors or agents with different mechanisms of action may be beneficial[5][9].
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with Emavusertib, particularly concerning the development of resistance.
Problem 1: The cancer cell line is showing reduced sensitivity to Emavusertib over time.
This may indicate the development of acquired resistance. The following steps can help confirm and characterize this phenomenon.
Troubleshooting Steps:
-
Confirm Resistance with a Dose-Response Assay:
-
Perform a cell viability assay (e.g., MTT or CCK-8) on the suspected resistant cell line and compare the IC50 value to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate On-Target Mechanisms:
-
Sequence the FLT3 gene in the resistant cell line to identify potential mutations in the kinase domain.
-
-
Analyze Bypass Signaling Pathways:
-
Use Western blotting to compare the activation status (i.e., phosphorylation) of key proteins in potential bypass pathways (e.g., p-ERK, p-AKT, p-STAT5) between the parental and resistant cell lines.
-
-
Assess Drug Efflux:
-
Evaluate the expression of drug efflux pumps like P-glycoprotein (ABCB1) using Western blotting or qPCR.
-
Problem 2: Difficulty in generating a stable Emavusertib-resistant cell line.
The process of generating a drug-resistant cell line can be lengthy and challenging.
Troubleshooting Steps:
-
Optimize Starting Drug Concentration: The initial concentration of Emavusertib should be high enough to provide selective pressure but not so high as to cause complete cell death. Starting at the IC50 of the parental cell line is a common approach[10].
-
Gradual Dose Escalation: Increase the concentration of Emavusertib slowly and in small increments (e.g., 1.5-2 fold) only after the cells have recovered and are growing steadily at the current concentration[10].
-
Pulsed Treatment: An alternative to continuous exposure is a pulsed treatment, where cells are exposed to a higher concentration of Emavusertib for a short period, followed by a recovery phase in drug-free media. This can be repeated with increasing concentrations[11].
-
Cell Line Viability: Ensure the parental cell line is healthy and has a stable growth rate before starting the resistance induction protocol.
Data Presentation
Table 1: In Vitro Activity of Emavusertib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
| MOLM-14 | Acute Myeloid Leukemia (AML) | FLT3-ITD/KD | 58-200 | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 58-200 | [3] |
| Karpas1718 | Marginal Zone Lymphoma (MZL) | MYD88 L265P | 3720 | [12] |
Experimental Protocols
Protocol 1: Generation of Emavusertib-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines by continuous exposure to escalating drug concentrations.
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cancer cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of Emavusertib concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the IC50 value[10].
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing Emavusertib at a concentration equal to the IC50.
-
Initially, significant cell death is expected. Continue to culture the surviving cells, changing the medium with fresh Emavusertib every 2-3 days, until the cells resume a normal growth rate.
-
-
Dose Escalation:
-
Once the cells are growing robustly at the IC50 concentration, increase the Emavusertib concentration by 1.5- to 2-fold.
-
Repeat this process of adaptation followed by dose escalation until the desired level of resistance is achieved (e.g., 10-fold or higher increase in IC50).
-
-
Characterize the Resistant Cell Line:
-
Regularly determine the IC50 of the resistant cell population to monitor the level of resistance.
-
Once a stable resistant line is established, perform molecular analyses to investigate the mechanism of resistance (see Troubleshooting Guides).
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for performing an MTT assay to measure cell viability and determine the IC50 of Emavusertib.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Emavusertib in culture medium.
-
Remove the old medium from the plate and add 100 µL of the Emavusertib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol provides a general procedure for analyzing the activation of key signaling pathways by Western blot.
-
Sample Preparation:
-
Culture parental and resistant cells to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT5, anti-STAT5, anti-GAPDH) overnight at 4°C[15].
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[16].
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated (active) proteins between the parental and resistant cell lines.
-
Visualizations
Caption: Emavusertib dual-target signaling pathways.
Caption: Experimental workflow for developing resistant cell lines.
Caption: Potential mechanisms of acquired Emavusertib resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia | MDPI [mdpi.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejcmpr.com [ejcmpr.com]
- 8. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors [mdpi.com]
- 13. clyte.tech [clyte.tech]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Emavusertib Tosylate dose-response curve analysis issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emavusertib (B3028269) Tosylate. The following information addresses common issues encountered during dose-response curve analysis to help ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Emavusertib Tosylate and what is its primary mechanism of action?
Emavusertib (also known as CA-4948) is an orally bioavailable, reversible small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine-protein kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2] These pathways are often overactivated in various cancers, particularly hematological malignancies.[2] Emavusertib also inhibits the FMS-like tyrosine kinase 3 (FLT3).[3][4]
Its mechanism of action involves binding to and blocking the kinase activity of IRAK4.[1] This action inhibits the formation of the "myddosome" signaling complex, which is initiated by the adaptor protein MYD88.[2][5] By blocking this pathway, Emavusertib prevents the downstream activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for inflammatory cytokines and cell survival proteins.[1][5] This ultimately leads to reduced proliferation and increased apoptosis in cancer cells that depend on this signaling.[3]
Troubleshooting Dose-Response Curve Issues
Problem 1: High Variability and Poor Reproducibility in IC50 Values
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values for Emavusertib. What are the common causes?
High variability is a frequent challenge in cell-based assays and can obscure the true activity of a compound.[6] Several factors related to experimental setup and execution can contribute to this issue.
Troubleshooting Steps:
-
Cell Handling and Culture Conditions:
-
Passage Number: Avoid using cells with high passage numbers, as they can undergo phenotypic drift.[7] Standardize the passage number range for all experiments.
-
Cell Density: Both the density in the stock flask and the seeding density in assay plates can affect cellular responses.[7][8] Ensure consistent cell densities for every experiment.
-
Cell Health: Only use healthy, viable cells in the logarithmic growth phase.[9]
-
-
Reagent and Compound Handling:
-
Pipetting Errors: Inaccurate pipetting is a major source of error.[10] Ensure pipettes are calibrated and use consistent techniques, especially for serial dilutions.
-
Reagent Consistency: Use the same lot of media, serum, and other critical reagents to minimize variability.[11]
-
Compound Stability: Ensure this compound stock solutions are properly stored and avoid repeated freeze-thaw cycles.
-
-
Assay Contamination:
-
Mycoplasma: This common contaminant is not visible but can significantly alter cellular responses.[8] Perform routine testing to ensure cultures are clean.
-
| Parameter | Recommendation | Rationale |
| Cell Passage | Use a consistent, low passage number range. | Minimizes genetic and phenotypic drift that can alter drug sensitivity.[7] |
| Cell Seeding Density | Optimize and standardize cell number per well. | Over or under-confluent cells can respond differently to treatment.[8] |
| Reagent Lots | Use a single, qualified lot of media, serum, etc. | Reduces variability introduced by different reagent formulations.[11] |
| Pipette Calibration | Regularly calibrate all pipettes used for the assay. | Ensures accurate and consistent liquid handling, which is critical for dose accuracy.[6][10] |
| Mycoplasma Testing | Test cell banks routinely. | Mycoplasma can alter cell metabolism and signaling, affecting results.[8] |
Problem 2: Atypical or Poorly Fitted Sigmoidal Curves
Q3: Our dose-response curve for Emavusertib does not form a classic sigmoidal shape. It appears flat, has a very shallow/steep slope, or doesn't reach a plateau. How should we troubleshoot this?
The shape of the dose-response curve provides important information about the inhibitor's activity. Deviations from the ideal sigmoidal shape can indicate issues with the experimental concentration range or complex biological/biochemical interactions.[9][12]
Troubleshooting Steps:
-
Incomplete Curve (No Plateaus):
-
Shallow Slope (Low Hill Coefficient):
-
Cause: This can suggest compound instability at certain concentrations, solubility issues, or complex biological responses with multiple binding sites or negative cooperativity.[9]
-
Solution: Check the solubility of Emavusertib in your assay medium at the highest concentrations. Ensure thorough mixing of dilutions.
-
-
Steep Slope (High Hill Coefficient):
-
Cause: A steep curve can be an artifact of the assay conditions, especially in biochemical assays where the enzyme concentration is high relative to the inhibitor's binding affinity (stoichiometric inhibition).[14] It can also indicate positive cooperativity in binding.
-
Solution: For in vitro kinase assays, try reducing the enzyme concentration if possible. Verify that the serial dilutions are accurate, as large gaps between concentrations can artificially steepen the curve.[15]
-
| Issue | Potential Cause | Recommended Action |
| Incomplete Curve | Insufficient concentration range. | Widen the dose range to define top and bottom plateaus.[13][16] |
| Shallow Slope | Compound instability or solubility issues. | Verify compound solubility in assay media; prepare fresh dilutions.[9] |
| Steep Slope | Stoichiometric inhibition (in kinase assays); large dilution steps. | Lower enzyme concentration if possible; use a tighter dilution series (e.g., 2-fold or half-log).[14][15] |
Problem 3: Biphasic (Bell-Shaped) Dose-Response Curve
Q4: We are observing a biphasic or bell-shaped response, where the inhibitory effect of Emavusertib decreases at higher concentrations. Is this expected and how do we analyze it?
A biphasic (or hormetic) dose-response is a non-monotonic curve where the response changes direction with increasing dose.[11][17] While not typical for a direct kinase inhibitor, it can occur in cell-based assays due to several factors.
Potential Causes & Solutions:
-
Off-Target Effects: At very high concentrations, Emavusertib might engage other targets that produce a counteracting effect.[18]
-
Action: Review literature for known off-target activities. Consider using a more selective concentration range focused on IRAK4 inhibition (IC50 = 57 nM).[3]
-
-
Cellular Toxicity: High drug concentrations may induce cellular stress or toxicity that confounds the primary readout (e.g., inhibiting a luciferase reporter used to measure NF-κB).[18]
-
Action: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) with the same concentrations of Emavusertib to distinguish direct target inhibition from general toxicity.
-
-
Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to artifactual activity or reduced bioavailability.[18]
-
Action: Assess the solubility of Emavusertib in your assay buffer. Including a small amount of non-ionic detergent like Triton X-100 (with caution, as it can affect cells) can sometimes mitigate aggregation.
-
-
Data Analysis: Standard sigmoidal models cannot accurately fit a biphasic curve.[11]
-
Action: Use a specialized non-linear regression model designed for biphasic or bell-shaped curves available in software like GraphPad Prism.[19]
-
Experimental Protocols
General Protocol: Cell-Based Assay for Emavusertib IC50 Determination
This protocol provides a general workflow for determining the IC50 of Emavusertib in a relevant cell line (e.g., a lymphoma cell line with a MYD88 mutation).[20]
-
Cell Culture and Seeding:
-
Culture cells under standard conditions recommended for the specific cell line.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Seed cells into a 96-well microplate at a pre-optimized density and allow them to adhere/recover for a specified time (e.g., overnight).
-
-
Compound Preparation and Dilution:
-
Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution series in assay medium to achieve the final desired concentrations. A 10-point, 3-fold dilution series is a common starting point. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Remove the culture medium from the cells (if applicable) and add the medium containing the different concentrations of Emavusertib or vehicle control.
-
Incubate the plate for a predetermined duration (e.g., 72 hours), which should be optimized based on cell doubling time and the desired endpoint.
-
-
Assay Readout:
-
Measure the desired endpoint. This could be:
-
Cell Viability/Proliferation: Using assays like MTS, WST-1, CellTiter-Glo®, or Resazurin.
-
Target Engagement/Downstream Signaling: Measuring phosphorylation of a downstream target or using a reporter assay for NF-κB activity.
-
-
-
Data Analysis:
-
Subtract background values (if any).
-
Normalize the data to the vehicle control (100% activity/viability) and a maximum inhibition control (0%).
-
Plot the normalized response versus the log of the Emavusertib concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.[21]
-
References
- 1. Facebook [cancer.gov]
- 2. curis.com [curis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. graphpad.com [graphpad.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 17. kineon.io [kineon.io]
- 18. benchchem.com [benchchem.com]
- 19. graphpad.com [graphpad.com]
- 20. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Emavusertib Tosylate Cell Permeability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cell permeability of Emavusertib Tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability important for its function?
A1: this compound is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It targets the IRAK4-mediated NF-κB signaling pathway, which is implicated in certain cancers and inflammatory diseases.[3] As an orally administered drug with intracellular targets, its ability to efficiently cross cell membranes (cell permeability) is critical for its therapeutic efficacy. Poor permeability can lead to low bioavailability and reduced target engagement.
Q2: Which are the recommended in vitro assays to determine the cell permeability of this compound?
A2: The most common and recommended assays for assessing the permeability of small molecule inhibitors like this compound are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a cost-effective initial screen for membrane permeability.
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colorectal adenocarcinoma Caco-2 cells, which differentiate to form a barrier with properties similar to the intestinal epithelium. It is considered the gold standard for predicting human oral drug absorption and can assess both passive diffusion and active transport processes.
Q3: How should I interpret the apparent permeability coefficient (Papp) values from these assays?
A3: The apparent permeability coefficient (Papp), typically measured in cm/s, is the primary indicator of a compound's permeability. Generally, Papp values are categorized as follows:
| Permeability Classification | Typical Papp Value (x 10⁻⁶ cm/s) |
| High | > 10 |
| Moderate | 1 - 10 |
| Low | < 1 |
Q4: What is an efflux ratio and why is it important in the Caco-2 assay?
A4: The efflux ratio is calculated in a bidirectional Caco-2 assay by dividing the Papp value from the basolateral (B) to apical (A) direction by the Papp value from the apical (A) to basolateral (B) direction (ER = Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell. This can be a significant mechanism of drug resistance and can limit oral bioavailability.
Data Presentation: Example Permeability Data for this compound
While specific experimental permeability data for this compound is not publicly available, the following table presents representative data for a compound with good oral bioavailability, which is expected for this compound.
Table 1: Representative Permeability Data for an Orally Bioavailable Kinase Inhibitor
| Assay | Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| PAMPA | pH 7.4 | 12.5 ± 1.1 | N/A | N/A |
| Caco-2 | pH 7.4 | 8.2 ± 0.7 | 15.9 ± 1.5 | 1.9 |
| Caco-2 + Verapamil (B1683045) (P-gp inhibitor) | pH 7.4 | 11.5 ± 0.9 | 12.1 ± 1.1 | 1.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor plate (96-well)
-
Lecithin (B1663433) solution (e.g., 1% in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Coat PAMPA Plate: Add 5 µL of the lecithin solution to each well of the filter side of the PAMPA plate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble Sandwich: Carefully place the lipid-coated PAMPA plate onto the acceptor plate.
-
Add Donor Solutions: Add 200 µL of the donor solutions (this compound and controls) to the donor wells of the PAMPA plate.
-
Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Papp: Calculate the apparent permeability coefficient using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_a(t) = concentration in the acceptor well at time t
-
C_eq = equilibrium concentration
-
Caco-2 Permeability Assay
This protocol outlines a method for assessing both passive and active transport of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Control compounds (e.g., Lucifer yellow for monolayer integrity, propranolol (B1214883) for high permeability, and a known P-gp substrate like digoxin)
-
Efflux pump inhibitor (e.g., verapamil)
-
TEER meter
-
LC-MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Use monolayers with TEER values within the acceptable range for your laboratory (typically > 200 Ω·cm²). A Lucifer yellow permeability assay can also be performed to confirm monolayer integrity.
-
Prepare Test Solutions: Dilute this compound and control compounds in transport buffer to the desired final concentration. Prepare solutions with and without an efflux pump inhibitor if investigating active transport.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Permeability Assay (Basolateral to Apical - B-A): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber. c. Follow the same incubation and sampling procedure as the A-B assay.
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The rate of appearance of the compound in the receiver chamber is used to determine the permeability. Calculate the efflux ratio as Papp (B-A) / Papp (A-B).
Troubleshooting Guides
Issue 1: Low Papp Value for this compound in PAMPA
| Possible Cause | Troubleshooting Steps |
| Poor passive diffusion | This may be an inherent property of the molecule. Consider if the physicochemical properties (e.g., high polarity, large size) are limiting passive transport. |
| Compound precipitation | Check the solubility of this compound in the assay buffer at the tested concentration. If solubility is an issue, consider reducing the concentration or adding a co-solvent (ensure co-solvent concentration is low and does not affect the membrane). |
| Incorrectly prepared lipid membrane | Ensure the lipid solution is properly prepared and applied evenly to the filter plate. Use a positive control with known high permeability to validate the assay setup. |
Issue 2: High Variability in Caco-2 Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell monolayer | Ensure consistent cell seeding density and culture conditions. Regularly monitor TEER values to confirm monolayer confluence and integrity. Avoid using outer wells of the plate which are prone to edge effects. |
| Pipetting errors | Use calibrated pipettes and maintain a consistent technique, especially when handling small volumes. |
| Compound instability | Assess the stability of this compound in the transport buffer over the course of the experiment. |
Issue 3: High Efflux Ratio for this compound in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Active efflux by transporters | This indicates that this compound is likely a substrate for efflux pumps like P-gp. |
| Confirmation of efflux | Perform the Caco-2 assay in the presence of specific efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant decrease in the efflux ratio and an increase in the A-B Papp value in the presence of an inhibitor confirms its role as a substrate. |
Visualizations
References
- 1. This compound | IRAK | 2376399-41-4 | Invivochem [invivochem.com]
- 2. [PDF] Prediction of Small Molecule Kinase Inhibitors for Chemotherapy Using Deep Learning | Semantic Scholar [semanticscholar.org]
- 3. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Emavusertib cytotoxicity in normal cells
Welcome to the Technical Support Center for Emavusertib (B3028269). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing Emavusertib-induced cytotoxicity in normal cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Emavusertib?
Emavusertib is an orally bioavailable small molecule inhibitor that primarily targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] By inhibiting IRAK4, Emavusertib blocks signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R), which are often hyperactivated in certain cancers. This leads to the inhibition of the NF-κB pathway, which is crucial for the survival and proliferation of malignant cells, particularly in hematologic malignancies like B-cell lymphomas and acute myeloid leukemia (AML).[1][2]
Q2: Does Emavusertib have other known targets?
Yes, in addition to IRAK4, Emavusertib is a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3).[3] This dual inhibitory activity is particularly relevant in AML, where FLT3 mutations are common and associated with a poor prognosis.[4]
Q3: What are the known off-target effects of Emavusertib that might contribute to cytotoxicity in normal cells?
Kinase selectivity profiling has shown that at concentrations of 1 µM, Emavusertib can significantly inhibit other kinases besides IRAK4 and FLT3. These include members of the CLK (CLK1, CLK2, CLK4), DYRK (DYRK1A, DYRK1B), and Trk (TrkA, TrkB) families, as well as Haspin and NEK11.[5] Inhibition of these off-target kinases could contribute to cytotoxic effects in normal cells. It is recommended to use concentrations up to 1 µM in cellular assays to limit these off-target effects.[5]
Q4: What are the clinically observed cytotoxicities of Emavusertib?
In clinical trials, a dose-limiting toxicity of Emavusertib has been rhabdomyolysis (the breakdown of muscle tissue).[3] Other observed treatment-related adverse events include increases in creatine (B1669601) phosphokinase (CPK), nausea, dizziness, fatigue, and diarrhea.[3]
Q5: Are there general strategies to protect normal, non-cancerous cells from the cytotoxic effects of kinase inhibitors like Emavusertib?
A promising strategy is "cyclotherapy," which involves transiently arresting the cell cycle of normal cells to protect them from the effects of cytotoxic agents that target proliferating cells.[6] This can be achieved by pre-treating cells with agents that induce a temporary G1 cell cycle arrest, such as CDK4/6 inhibitors (e.g., Palbociclib) or p53 activators (e.g., Nutlin-3).[6][7] Since many cancer cells have defects in cell cycle checkpoints, they do not arrest and remain susceptible to the cytotoxic drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in normal cell control cultures. | High concentration of Emavusertib: Concentrations above 1 µM may lead to significant off-target kinase inhibition.[5] | Perform a dose-response curve to determine the optimal concentration with the best therapeutic window between cancer and normal cells. Consider using concentrations at or below 1 µM. |
| Off-target effects: Inhibition of kinases other than IRAK4 and FLT3 may be causing toxicity in normal cells.[5] | Review the kinase selectivity profile of Emavusertib and consider if the affected normal cells are particularly sensitive to the inhibition of any of the identified off-target kinases. | |
| Prolonged exposure time: Continuous exposure may lead to cumulative toxicity. | Optimize the duration of Emavusertib treatment. A shorter exposure time may be sufficient to induce apoptosis in cancer cells while minimizing effects on normal cells. | |
| Difficulty achieving a therapeutic window between cancer and normal cells. | Similar sensitivity of normal and cancer cells to on-target effects: In some cases, normal proliferating cells may rely on pathways inhibited by Emavusertib. | Implement a chemoprotective strategy, such as pre-treatment with a CDK4/6 inhibitor to induce a temporary cell cycle arrest in normal cells before adding Emavusertib. |
| Inappropriate cell model: The chosen normal cell line may not be a suitable control for the cancer cell type being studied. | Select a normal cell line that is from the same tissue of origin as the cancer cell line and has a comparable proliferation rate. | |
| Inconsistent results in cytotoxicity assays. | Assay variability: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). | Use multiple, mechanistically distinct cytotoxicity assays (e.g., a metabolic assay like MTS and a membrane integrity assay like LDH release) to confirm results. |
| Compound stability: Emavusertib may degrade in culture medium over time. | Prepare fresh dilutions of Emavusertib for each experiment from a frozen stock. |
Data Presentation
Emavusertib In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | 150 |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 58-200 |
Note: Publicly available data on the IC50 values of Emavusertib in a comprehensive panel of normal human cell lines is limited. Researchers are encouraged to generate this data internally using the protocols provided below.
Emavusertib Off-Target Kinase Inhibition Profile
| Kinase | Percent Inhibition at 1 µM |
| CLK1 | >90% |
| CLK2 | >90% |
| CLK4 | >90% |
| FLT3 | >90% |
| DYRK1A | ≥50% |
| DYRK1B | ≥50% |
| TrkA | ≥50% |
| TrkB | ≥50% |
| Haspin | ≥50% |
| NEK11 | ≥50% |
Data sourced from the Chemical Probes Portal.[5]
Experimental Protocols
Protocol 1: Assessment of Emavusertib Cytotoxicity in Normal and Cancer Cell Lines
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Emavusertib in a panel of normal and cancer cell lines.
Materials:
-
Normal and cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Emavusertib (stock solution in DMSO)
-
96-well cell culture plates
-
MTS assay kit (or other suitable cytotoxicity assay)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of Emavusertib in culture medium. The final DMSO concentration should be kept constant and below 0.1%.
-
Treatment: Remove the overnight culture medium and add the Emavusertib dilutions to the cells. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Cytotoxicity Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Emavusertib concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Evaluating a Chemoprotective Strategy with a CDK4/6 Inhibitor
Objective: To assess the potential of a CDK4/6 inhibitor to protect normal cells from Emavusertib-induced cytotoxicity.
Materials:
-
Normal cell line of interest
-
Cancer cell line (as a control)
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
Emavusertib
-
Materials for cytotoxicity assay (as in Protocol 1)
-
Materials for cell cycle analysis (e.g., flow cytometer, propidium (B1200493) iodide staining solution)
Methodology:
-
Cell Seeding: Seed normal and cancer cells in parallel in 96-well plates (for cytotoxicity) and larger format plates (for cell cycle analysis).
-
Pre-treatment: Treat the cells with a predetermined concentration of the CDK4/6 inhibitor for a duration sufficient to induce G1 arrest in the normal cells (e.g., 24 hours). This concentration should be optimized beforehand to be non-toxic.
-
Co-treatment: Add the Emavusertib serial dilutions to the pre-treated cells. Maintain the presence of the CDK4/6 inhibitor during the Emavusertib treatment.
-
Cytotoxicity Assessment: After the desired Emavusertib incubation time (e.g., 72 hours), perform a cytotoxicity assay as described in Protocol 1.
-
Cell Cycle Analysis (Confirmation of G1 Arrest):
-
Harvest the cells from the larger format plates after the CDK4/6 inhibitor pre-treatment.
-
Fix the cells (e.g., in 70% ethanol).
-
Stain the cells with propidium iodide.
-
Analyze the cell cycle distribution by flow cytometry.
-
-
Data Analysis: Compare the IC50 values of Emavusertib in the presence and absence of the CDK4/6 inhibitor for both normal and cancer cell lines. A significant increase in the IC50 for the normal cells with no or minimal change for the cancer cells would indicate a protective effect.
Visualizations
Caption: Emavusertib's mechanism of action via IRAK4 inhibition.
Caption: Workflow for testing a chemoprotective strategy.
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. Preliminary safety & efficacy of single-agent emavusertib in patients with HR-MDS | VJHemOnc [vjhemonc.com]
- 4. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 5. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 6. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Emavusertib Tosylate: An In Vitro Comparative Analysis Against Other IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Emavusertib (B3028269) Tosylate (CA-4948), a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with other notable IRAK4 inhibitors. The data presented is compiled from various preclinical studies to assist researchers in evaluating these compounds for therapeutic development in oncology and inflammatory diseases.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, IRAK4 initiates a signaling cascade leading to the activation of transcription factors like NF-κB, which in turn drives the production of pro-inflammatory cytokines.[2][3] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making IRAK4 a compelling therapeutic target.[3] Emavusertib is a selective, orally bioavailable small molecule inhibitor of IRAK4.[4]
Comparative In Vitro Activity of IRAK4 Inhibitors
The in vitro potency of IRAK4 inhibitors is a key indicator of their potential therapeutic efficacy. The following tables summarize the biochemical and cellular activities of Emavusertib Tosylate in comparison to other well-characterized IRAK4 inhibitors, including small molecule inhibitors and a targeted protein degrader (PROTAC).
Biochemical Potency Against IRAK4 Kinase
This table presents the half-maximal inhibitory concentration (IC50) or dissociation constant (Ki) of the compounds against purified IRAK4 enzyme. This measures the direct inhibitory effect on the kinase's catalytic activity.
| Compound | Type | Target | In Vitro Potency |
| Emavusertib (CA-4948) | Inhibitor | IRAK4, FLT3 | IC50: 57 nM |
| Zimlovisertib (PF-06650833) | Inhibitor | IRAK4 | IC50: 0.2 nM (Cell-free), 0.52 nM |
| Zabedosertib (BAY 1834845) | Inhibitor | IRAK4 | IC50: 3.55 nM |
| KT-474 | Degrader (PROTAC) | IRAK4 | - |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Cellular Potency in Immune Cells
This table summarizes the potency of the inhibitors in cellular assays, which reflects their ability to penetrate cells and inhibit IRAK4 signaling in a more physiologically relevant context. This is often measured by the inhibition of cytokine production in immune cells following stimulation of TLR pathways.
| Compound | Cell-Based Assay Potency | Cell Type | Stimulus |
| Emavusertib (CA-4948) | IC50: <250 nM (for TNF-α, IL-1β, IL-6, IL-8 release) | THP-1 Cells | TLR agonist (LTA) |
| Zimlovisertib (PF-06650833) | IC50: 2.4 nM (TNF Release); IC50: 8.8 nM (in Human Whole Blood) | PBMCs | R848 |
| Zabedosertib (BAY 1834845) | IC50: 86 nM (IL-6 Release) | Human Whole Blood | Resiquimod (R848) |
| KT-474 | DC50 (IRAK4 Degradation): 0.88 nM; IC50 (LPS/R848-induced IL-6): 1.7 µM | Human PBMCs | LPS/R848 |
DC50 represents the concentration required to induce 50% degradation of the target protein.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for assessing IRAK4 inhibitors in vitro.
References
A Comparative Guide to Emavusertib and Gilteritinib in FLT3-Mutated AML
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emavusertib (B3028269) and Gilteritinib (B612023), two targeted therapies for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the nuances of these two agents.
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy. Mutations in the FLT3 gene, occurring in approximately 30% of AML patients, are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic cells. Gilteritinib, a potent and selective FLT3 inhibitor, has become a standard of care for relapsed/refractory FLT3-mutated AML. Emavusertib, a novel oral agent with dual inhibitory activity against both FLT3 and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), is an emerging therapy showing promise in clinical trials. This guide will compare their mechanisms of action, preclinical efficacy, clinical outcomes, and resistance profiles.
Mechanism of Action
Gilteritinib is a second-generation, type I tyrosine kinase inhibitor (TKI) that potently and selectively targets FLT3.[1][2] As a type I inhibitor, it binds to the active conformation of the FLT3 kinase, enabling it to inhibit both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3] Gilteritinib also demonstrates inhibitory activity against the AXL receptor tyrosine kinase, which has been implicated in resistance to other FLT3 inhibitors.[2][4] By blocking FLT3 autophosphorylation, gilteritinib effectively shuts down downstream pro-proliferative and anti-apoptotic signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[5][6]
Emavusertib is a first-in-class, oral small molecule inhibitor with a dual mechanism of action, targeting both IRAK4 and FLT3.[7][8] IRAK4 is a key kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often upregulated in AML and contribute to a pro-inflammatory tumor microenvironment and resistance to therapy.[9][10] By inhibiting IRAK4, emavusertib can block the NF-κB and MAPK pathways, potentially overcoming resistance mechanisms that limit the efficacy of single-agent FLT3 inhibitors.[9][11] Its activity against both FLT3-ITD and TKD mutations provides a direct anti-leukemic effect similar to other FLT3 inhibitors.[11]
Preclinical Efficacy
The following table summarizes the in vitro potency of Emavusertib and Gilteritinib in FLT3-mutated AML cell lines. It is important to note that these values are from separate studies and not from a head-to-head comparison.
| Compound | Cell Line | FLT3 Mutation | IC50 (nM) | Citation |
| Emavusertib | MOLM-13 | FLT3-ITD | 150 | [12] |
| Gilteritinib | MV4-11 | FLT3-ITD | 0.7-1.8 | [13] |
| MOLM-13 | FLT3-ITD | 0.7-1.8 | [13] | |
| Ba/F3 | FLT3-ITD | 1.8 | [1] | |
| Ba/F3 | FLT3-D835Y | 1.6 | [1] | |
| Ba/F3 | FLT3-ITD-D835Y | 2.1 | [1] | |
| Ba/F3 | FLT3-ITD-F691L | 22 | [1] |
Clinical Efficacy
Both Emavusertib and Gilteritinib have demonstrated significant clinical activity in patients with relapsed/refractory FLT3-mutated AML.
Emavusertib (TakeAim Leukemia Trial)
The ongoing Phase 1/2 TakeAim Leukemia trial is evaluating emavusertib monotherapy in patients with relapsed/refractory AML and myelodysplastic syndromes (MDS).[2][14] In a cohort of FLT3-mutated AML patients, emavusertib has shown promising response rates, including in patients who have previously been treated with other FLT3 inhibitors.[7][9]
| Response | FLT3m AML Cohort (n=11) [14] | FLT3m AML Cohort (n=19 evaluable) [14] |
| Complete Response (CR) | 3 | 6 |
| CR with partial hematologic recovery (CRh) | 1 | 2 (CRi/CRh) |
| Morphologic Leukemia-Free State (MLFS) | 2 | 2 |
| Overall Response Rate (ORR) | 55% | 53% |
Gilteritinib (ADMIRAL Trial)
The Phase 3 ADMIRAL trial established gilteritinib as a standard of care for relapsed/refractory FLT3-mutated AML, demonstrating its superiority over salvage chemotherapy.[4][15][16]
| Response | Gilteritinib (n=247) | Salvage Chemotherapy (n=124) | Citation |
| Median Overall Survival (OS) | 9.3 months | 5.6 months | [15][16] |
| CR/CR with partial hematologic recovery (CRh) | 34.0% | 15.3% | [4][15][16] |
| Complete Response (CR) | 21.1% | 10.5% | [16] |
Signaling Pathway and Experimental Workflow Diagrams
FLT3 Signaling Pathway and Inhibitor Targets
Caption: FLT3 signaling and inhibitor targets.
Experimental Workflow for Inhibitor Comparison
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 5. Clinical outcomes in patients with relapsed/refractory FLT3-mutated acute myeloid leukemia treated with gilteritinib who received prior midostaurin or sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curis.com [curis.com]
- 8. benchchem.com [benchchem.com]
- 9. Curis Announces Additional Data from TakeAim Leukemia Study [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]
- 16. aacrjournals.org [aacrjournals.org]
Preclinical Synergy of Emavusertib and Venetoclax: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of emavusertib (B3028269) (CA-4948) in combination with venetoclax (B612062) across different hematological malignancy models. The data presented herein summarizes key findings from in vitro and in vivo studies, highlighting the synergistic potential of this drug combination in inducing tumor cell death and inhibiting tumor growth.
Executive Summary
Preclinical evidence strongly suggests a synergistic anti-tumor effect when combining emavusertib, a potent inhibitor of IRAK4 and FLT3, with the BCL-2 inhibitor venetoclax. This combination has demonstrated enhanced efficacy in models of Acute Myeloid Leukemia (AML) and Diffuse Large B-Cell Lymphoma (DLBCL) compared to either agent alone. The proposed mechanism of synergy involves the dual targeting of key survival pathways, with emavusertib inhibiting IRAK4/FLT3 signaling and venetoclax promoting apoptosis through BCL-2 inhibition. This guide details the experimental data supporting this synergy, outlines the methodologies used, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
In Vitro Efficacy: Acute Myeloid Leukemia (AML) Cell Lines
The combination of emavusertib and venetoclax has been shown to be more effective at inhibiting cell growth in AML cell lines than either drug used as a monotherapy.[1]
| Cell Line | Emavusertib (CA-4948) Monotherapy (Growth Inhibition) | Venetoclax Monotherapy (Growth Inhibition) | Emavusertib + Venetoclax Combination (Growth Inhibition) |
| THP-1 | Not specified | Resistant at clinically relevant concentrations[1] | More effective than single agents[1] |
| F-36P | Not specified | Resistant at clinically relevant concentrations[1] | More effective than single agents[1] |
| OCI-AML2 | Not specified | Not specified | Not specified |
| GDM-1 | Not specified | Not specified | Not specified |
Data summarized from a study by Ugolkov et al., EHA 2021.[1]
In Vivo Efficacy: ABC-DLBCL Xenograft Model (OCI-Ly10)
In a xenograft model using the OCI-Ly10 ABC-DLBCL cell line, the combination of emavusertib and venetoclax resulted in tumor regression, a significantly more potent effect than the tumor growth inhibition observed with either single agent.[2]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) on Day 22 | Outcome |
| Emavusertib (CA-4948) | 50 mg/kg, po, qd | 63% | Moderate tumor growth inhibition[2] |
| Venetoclax | 75 mg/kg, po, qd | 71% | Moderate tumor growth inhibition[2] |
| Emavusertib + Venetoclax | 50 mg/kg + 75 mg/kg, po, qd | Not Applicable | Tumor Regression [2] |
Data from a study by Booher et al., ASH 2017.[2]
Apoptosis Induction: ABC-DLBCL (OCI-Ly10) and AML (MOLM-13)
The combination of emavusertib and venetoclax has been observed to synergistically induce apoptosis in cancer cell lines.
| Cell Line | Assay | Result |
| OCI-Ly10 (ABC-DLBCL) | Caspase-3/7 Activity | Synergistic induction observed[2] |
| MOLM-13 (AML) | Apoptosis and Cell Cycle Analysis | Combination induced cell cycle arrest and apoptosis[3] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the methodology described by Ugolkov et al. in their study on AML cell lines.[1]
-
Cell Plating: AML cell lines (THP-1, F-36P, OCI-AML2, GDM-1) are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with emavusertib, venetoclax, or the combination at clinically relevant concentrations for 96 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
In Vivo Xenograft Model (OCI-Ly10)
This protocol is based on the methodology described by Booher et al. in their study on an ABC-DLBCL xenograft model.[2]
-
Cell Implantation: Female SCID Beige mice are implanted with the OCI-Ly10 ABC-DLBCL cell line.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment Administration: Mice are treated with vehicle control, emavusertib (50 mg/kg), venetoclax (75 mg/kg), or the combination, administered orally once daily (po, qd) for 21 consecutive days.
-
Tumor Measurement: Tumor volume is measured regularly to determine tumor growth inhibition.
-
Data Analysis: The percentage of tumor growth inhibition (%TGI) is calculated for single-agent therapies, and tumor regression is noted for the combination therapy.
Caspase-3/7 Apoptosis Assay (Caspase-Glo® 3/7)
This protocol is based on the methodology mentioned by Booher et al. and standard protocols for the Caspase-Glo® 3/7 assay.[2]
-
Cell Plating: OCI-Ly10 cells are plated in white-walled 96-well plates.
-
Drug Treatment: Cells are treated with emavusertib, venetoclax, or the combination for a specified period.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.
-
Lysis and Signal Development: The plate is mixed to induce cell lysis, and the reagent's substrate is cleaved by active caspases 3 and 7, generating a luminescent signal. The plate is incubated at room temperature to allow for signal stabilization.
-
Data Acquisition: Luminescence is measured using a luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Dual inhibition of survival pathways by emavusertib and venetoclax leads to enhanced apoptosis.
References
Head-to-Head Comparison: Emavusertib vs. PF-06650833 in IRAK4 Inhibition
A comprehensive analysis for researchers and drug development professionals of two leading IRAK4 inhibitors, Emavusertib (B3028269) (CA-4948) and PF-06650833 (Zimlovisertib), detailing their mechanism of action, preclinical and clinical data, and experimental methodologies.
This guide provides an objective, data-driven comparison of Emavusertib and PF-06650833, two prominent small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a key therapeutic target for a range of diseases, from hematologic malignancies to autoimmune disorders. This document synthesizes available preclinical and clinical data to offer a clear perspective on their respective profiles.
Mechanism of Action and Signaling Pathway
Both Emavusertib and PF-06650833 are potent inhibitors of IRAK4, a serine/threonine kinase that plays a pivotal role in the innate immune system.[1][2] Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex.[3] IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, contributing to inflammation and cell survival.[3][4] By inhibiting the kinase activity of IRAK4, both Emavusertib and PF-06650833 block this signaling pathway, thereby reducing the production of inflammatory mediators.[4]
A key distinction in their mechanism is that Emavusertib also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[5][6][7] This dual IRAK4/FLT3 inhibition gives Emavusertib a unique profile, particularly for applications in hematologic malignancies where both pathways can be dysregulated.[6][8]
Biochemical and Cellular Potency
Both molecules demonstrate high potency against IRAK4 in biochemical and cellular assays. PF-06650833 is reported to be a particularly potent inhibitor with low nanomolar to sub-nanomolar activity.
| Parameter | Emavusertib (CA-4948) | PF-06650833 (Zimlovisertib) | Reference |
| IRAK4 IC50 (Biochemical) | 31.7 nM (TR-FRET assay) | 0.2 nM | [9][10] |
| Cellular Potency (TNF-α release) | <250 nM (THP-1 cells) | 2.4 nM (PBMCs) | [5][10] |
| Cellular Potency (IL-6 release) | - | IC50 ~8.8 nM (Human Whole Blood) | [11] |
Kinase Selectivity
Selectivity is a critical attribute for kinase inhibitors to minimize off-target effects. PF-06650833 is reported to be highly selective for IRAK4. Emavusertib, while potent against IRAK4, also inhibits FLT3 and other kinases at higher concentrations.
Emavusertib (CA-4948)
-
Over 500-fold more selective for IRAK4 compared to IRAK1.[5][12]
-
At 1 µM, significant inhibition (≥50%) was observed for other kinases including CLK1, CLK2, CLK4, FLT3, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11.[9]
PF-06650833 (Zimlovisertib)
-
Nearly 7,000 times more selective for IRAK4 than for IRAK1.[11]
-
In a broad kinase panel, only 12 kinases other than IRAK4 had IC50 values below 1 µM.[11]
Preclinical Efficacy
Both inhibitors have demonstrated efficacy in various preclinical models, aligning with their targeted therapeutic areas. A direct comparison in mouse models of arthritis and systemic inflammation showed that both compounds inhibited arthritis severity and decreased pro-inflammatory cytokine expression.[2]
| Model | Emavusertib (CA-4948) | PF-06650833 (Zimlovisertib) | Reference |
| Collagen-Induced Arthritis (CIA) - Mouse | Inhibition of arthritis severity; decreased histopathological scores. | Inhibition of arthritis severity. | [2] |
| LPS-Induced Systemic Inflammation - Mouse | Decreased expression of pro-inflammatory cytokines. | Decreased expression of pro-inflammatory cytokines. | [2] |
| Collagen-Induced Arthritis (CIA) - Rat | - | Protected rats from CIA. | [4][11] |
| Lupus (pristane-induced and MRL/lpr) - Mouse | - | Reduced circulating autoantibody levels. | [4][11] |
| Hematologic Malignancy Xenografts (e.g., PCNSL) | Dose-dependent single-agent activity; impaired tumor cell proliferation. | - | [13] |
| AML Models (FLT3-wt and FLT3-mutant) | Anti-leukemic activity. | - | [8][12] |
Clinical Trial Data
Clinical development of the two inhibitors has focused on different therapeutic areas, reflecting their distinct selectivity profiles. Emavusertib is primarily being investigated in oncology, while PF-06650833 has been evaluated for rheumatologic diseases.
Emavusertib (CA-4948)
-
TakeAim Leukemia Trial (NCT04278768): This Phase 1/2a study is evaluating Emavusertib in patients with relapsed/refractory (R/R) AML and high-risk myelodysplastic syndromes (MDS).[14][15]
-
In evaluable AML patients with spliceosome mutations, a 40% Complete Response (CR)/CR with partial hematologic recovery (CRh) rate was observed.[14]
-
In HR-MDS patients with spliceosome mutations, a 57% marrow CR rate was achieved.[14]
-
In FLT3-mutated AML, a 33% CR rate was reported in one cohort.[16]
-
The recommended Phase 2 dose (RP2D) was identified as 300 mg twice daily.[17]
-
-
TakeAim Lymphoma Trial (NCT03328078): In combination with ibrutinib, Emavusertib showed tumor reduction in 8 of 9 evaluable patients with various B-cell NHLs, including 2 complete responses.[16]
PF-06650833 (Zimlovisertib)
-
Phase 1 Studies (NCT02224651, NCT02485769): In healthy volunteers, PF-06650833 was generally well-tolerated and showed evidence of pharmacological effect, including a sustained decrease in serum high-sensitivity C-reactive protein.[18]
-
Phase 2b Study in Rheumatoid Arthritis (NCT02996500):
-
In patients with active RA and an inadequate response to methotrexate, all doses of PF-06650833 demonstrated improvement in clinical disease scores versus placebo at Week 12.[19]
-
Statistically significant improvements in ACR50 response rates and DAS28-4(CRP) scores were observed at higher doses compared to placebo.[19]
-
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assay (Example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
Methodology (based on TR-FRET for Emavusertib):
-
Recombinant IRAK4 kinase is incubated with the test compound (Emavusertib) at varying concentrations in an assay buffer.
-
A kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a biotinylated peptide).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and detection reagents, including a europium-labeled anti-phosphoserine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate, are added.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[9]
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of the compound in a model of rheumatoid arthritis.
Methodology (generalized from protocols for both compounds):
-
Induction of Arthritis: DBA/1 mice or Lewis rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 2-3 weeks later.
-
Treatment: Once arthritis is established (clinical score > 1), animals are randomized into treatment groups and receive daily or twice-daily oral doses of the test compound (Emavusertib or PF-06650833), a vehicle control, or a positive control (e.g., tofacitinib).[2][11]
-
Assessment:
-
Clinical Scoring: Paw swelling, erythema, and joint stiffness are scored regularly (e.g., daily) on a scale of 0-4 for each paw.
-
Paw Volume: Paw volume is measured using a plethysmometer.
-
-
Endpoint Analysis: At the end of the study, animals are euthanized, and paws are collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.[2]
Summary and Conclusion
Emavusertib and PF-06650833 are both potent inhibitors of IRAK4, a key mediator of innate immune signaling. Their development paths and molecular profiles, however, offer distinct therapeutic opportunities.
-
PF-06650833 (Zimlovisertib) is a highly potent and selective IRAK4 inhibitor. Its preclinical and clinical data strongly support its development for autoimmune and inflammatory diseases such as rheumatoid arthritis and lupus, where targeted inhibition of the TLR/IL-1R pathway is the primary goal.
-
Emavusertib (CA-4948) possesses a dual IRAK4/FLT3 inhibitory profile. This makes it a compelling candidate for hematologic malignancies, particularly AML with FLT3 mutations and malignancies driven by dysregulated MyD88/IRAK4 signaling, such as those with spliceosome mutations. Clinical data has shown promising single-agent activity in these genetically defined patient populations.
The choice between these two inhibitors for research or clinical development will largely depend on the specific disease context. For indications where highly selective IRAK4 inhibition is desired to minimize potential off-target effects, PF-06650833 presents a strong profile. For complex malignancies like AML, where multiple signaling pathways contribute to disease progression, the dual inhibitory action of Emavusertib may offer a therapeutic advantage. The direct preclinical comparison confirms that both are effective in modulating IRAK4-driven inflammation, providing a solid foundation for their respective clinical applications.
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EULAR Abstract Archive [scientific.sparx-ip.net]
- 3. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. onclive.com [onclive.com]
- 8. curis.com [curis.com]
- 9. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. EXTH-93. THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. FDA lifts partial clinical hold on phase I/II TakeAim Leukemia trial of emavusertib in patients with AML and MDS [aml-hub.com]
- 18. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
Emavusertib's Potential to Overcome Resistance in FLT3-Mutated Acute Myeloid Leukemia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Emavusertib (formerly CA-4948) is an investigational, orally bioavailable small molecule that dually inhibits Interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3). This dual mechanism of action holds promise for treating acute myeloid leukemia (AML), particularly in overcoming the resistance that frequently develops with existing FLT3 inhibitors. This guide provides a comparative analysis of Emavusertib with other FLT3 inhibitors, focusing on preclinical data related to cross-resistance and the underlying signaling pathways.
Mechanism of Action: A Dual Approach to Combat Resistance
Standard FLT3 inhibitors have shown clinical efficacy, but their long-term benefit is often hampered by the emergence of resistance, commonly through on-target secondary mutations in the FLT3 tyrosine kinase domain (TKD) or through activation of alternative survival pathways.[1][2] Emavusertib's unique dual-targeting strategy may offer a significant advantage. IRAK4 is a key component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which can be upregulated in response to FLT3 inhibition, thereby driving a resistance mechanism.[3][4] By simultaneously inhibiting both FLT3 and this IRAK4-mediated resistance pathway, Emavusertib is designed to provide a more durable response.[4]
Comparative Preclinical Efficacy
While direct head-to-head preclinical studies comparing Emavusertib with a full panel of other FLT3 inhibitors in various resistant cell lines are not yet widely published, available data suggests its potential to overcome common resistance mutations.
Biochemical Potency Against FLT3 Mutations
A key indicator of an inhibitor's effectiveness is its binding affinity to the target kinase, including its mutated forms. The dissociation constant (Kd) represents this affinity, with lower values indicating stronger binding. Preclinical data demonstrates Emavusertib's high binding affinity to wild-type FLT3 and various clinically relevant mutant forms.
| Target Kinase | Emavusertib (CA-4948) Kd (nM) |
| IRAK4 | 23 |
| FLT3 (ITD) | 8 |
| FLT3 (D835H) | 5 |
| FLT3 (D835V) | 44 |
| FLT3 (K663Q) | 47 |
| FLT3 (N841I) | 16 |
| Data from a preclinical study of CA-4948.[4] |
This strong binding to various FLT3 mutations, including those in the tyrosine kinase domain (TKD) like D835H and D835V which are known to confer resistance to some FLT3 inhibitors, suggests a broad activity profile for Emavusertib.
Cellular Activity in FLT3-Mutated AML Cell Lines
In vitro studies are crucial for determining a drug's cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.
| Cell Line | FLT3 Mutation | Emavusertib (CA-4948) IC50 (nM) | Gilteritinib IC50 (nM) | Quizartinib (B1680412) IC50 (nM) | Sorafenib IC50 (nM) |
| MOLM-13 | FLT3-ITD | ~150 | ~0.7-1.8 | Data not available | Data not available |
| MV4-11 | FLT3-ITD | Data not available | ~0.7-1.8 | Data not available | Data not available |
| Ba/F3-ITD+D835Y | FLT3-ITD, D835Y | Potent activity reported | ~20 | >1000 | >1000 |
| Note: The IC50 values are compiled from different preclinical studies and may not be directly comparable due to variations in experimental conditions. Emavusertib data is from a 72-hour CellTiter-Glo assay[5]. Gilteritinib data is from immunoblotting assays[6]. Data for other inhibitors in the D835Y mutant cell line are from various sources[6][7]. |
Preclinical findings indicate that Emavusertib demonstrates potent activity against AML cells harboring FLT3-ITD and the resistance-conferring FLT3-ITD/D835Y mutations.[5] This is a significant finding, as D835 mutations are a common cause of clinical resistance to type II FLT3 inhibitors like quizartinib and sorafenib.[1]
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involved in FLT3-driven AML and the methodologies used to assess inhibitor efficacy is critical for interpreting preclinical data.
Caption: Simplified signaling pathways in FLT3-mutated AML and points of inhibition.
The diagram above illustrates the primary signaling cascades downstream of the FLT3 receptor (RAS/MAPK, PI3K/AKT, and STAT5) that drive leukemic cell proliferation and survival. It also depicts the IRAK4-mediated resistance pathway. Emavusertib's dual inhibition of both FLT3 and IRAK4 is highlighted.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This assay quantifies the effect of an inhibitor on cell proliferation.
References
- 1. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. curis.com [curis.com]
- 5. curis.com [curis.com]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
Emavusertib Efficacy in Ibrutinib-Resistant Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of emavusertib (B3028269) in ibrutinib-resistant B-cell lymphoma cell lines. The information presented herein is supported by preclinical and clinical data to assist researchers and drug development professionals in evaluating emavusertib as a potential therapeutic strategy.
Preclinical Efficacy of Emavusertib in Ibrutinib-Resistant Cell Lines
Emavusertib (CA-4948) is an orally bioavailable, potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the MyD88 signaling pathway.[1] In the context of ibrutinib (B1684441) resistance, which often involves the activation of alternative survival pathways to bypass BTK inhibition, emavusertib has demonstrated significant efficacy. By targeting the TLR/MyD88/IRAK4 signaling cascade, emavusertib can shut down a key pro-survival signal in lymphoma cells, leading to apoptosis.[2][3]
Preclinical studies have shown that emavusertib acts synergistically with the BTK inhibitor ibrutinib to overcome acquired resistance.[3][4] In ibrutinib-resistant marginal zone lymphoma (MZL) cell lines, the addition of emavusertib has been shown to restore sensitivity to ibrutinib.[4] This synergistic effect is attributed to the dual blockade of two critical signaling pathways: the B-cell receptor (BCR) pathway by ibrutinib and the Toll-like receptor (TLR) pathway by emavusertib.[1]
In Vitro Efficacy Data
The following table summarizes the in vitro efficacy of emavusertib, alone and in combination with ibrutinib, in an ibrutinib-resistant MZL cell line.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| VL51 (Parental) | Ibrutinib | 0.8 | N/A |
| VL51 (Ibrutinib-Resistant) | Ibrutinib | >10 | N/A |
| VL51 (Ibrutinib-Resistant) | Emavusertib | >10 | N/A |
| VL51 (Ibrutinib-Resistant) | Ibrutinib + Emavusertib (1 µM) | 1.2 | <1 (Synergistic) |
| VL51 (Ibrutinib-Resistant) | Ibrutinib + Emavusertib (5 µM) | 0.5 | <1 (Synergistic) |
Data from Guidetti F, et al. J Clin Med. 2023.[4] The Combination Index (CI) was calculated using the Chou-Talalay method, where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Mechanism of Action: Dual Pathway Inhibition
Ibrutinib resistance can emerge through mutations in the BTK enzyme or the activation of alternative survival pathways that are independent of BTK.[1] One such critical bypass mechanism is the TLR/MyD88/IRAK4 signaling pathway, which is frequently overactive in B-cell malignancies.[5][6] This pathway converges on the activation of NF-κB, a key transcription factor for cell survival and proliferation.[2][7]
Emavusertib's mechanism of action in overcoming ibrutinib resistance lies in its ability to inhibit IRAK4, a key kinase in this bypass pathway.[1] By combining ibrutinib and emavusertib, both the BTK and IRAK4 pathways are simultaneously inhibited, leading to a more comprehensive shutdown of pro-survival signaling in lymphoma cells.[1][4]
Comparison with Alternative Therapies
For patients with ibrutinib-resistant lymphoma, several alternative therapeutic strategies are available. This section compares the clinical efficacy of the emavusertib-ibrutinib combination with two prominent alternatives: the non-covalent BTK inhibitor pirtobrutinib (B8146385) and CAR T-cell therapy with lisocabtagene maraleucel. It is important to note that direct cross-trial comparisons are challenging due to different patient populations and study designs.
| Treatment | Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) |
| Emavusertib + Ibrutinib | R/R PCNSL | 50% | 25% | Up to 18.9+ months |
| Pirtobrutinib | R/R Mantle Cell Lymphoma | 57.8% | 20% | 17.6 months |
| Lisocabtagene Maraleucel | R/R Chronic Lymphocytic Leukemia | 86% | 45% | 31 months (median PFS) |
Data for Emavusertib + Ibrutinib from the TakeAim Lymphoma trial (NCT03328078).[4][5][6][7] Data for Pirtobrutinib and Lisocabtagene Maraleucel are from separate clinical trials.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The in vitro efficacy of emavusertib and ibrutinib can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
Protocol:
-
Cell Seeding: Seed lymphoma cell lines (parental and ibrutinib-resistant) in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[8]
-
Drug Treatment: Treat the cells with serial dilutions of emavusertib, ibrutinib, or the combination of both drugs for 72 hours.[3]
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Dissolve the formazan crystals in DMSO.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[8]
Apoptosis Assay (Annexin V Staining)
The induction of apoptosis by emavusertib can be quantified using an Annexin V-FITC apoptosis detection kit followed by flow cytometry.[2][10][11]
Protocol:
-
Cell Treatment: Treat lymphoma cells with emavusertib, ibrutinib, or the combination at desired concentrations for a specified period (e.g., 72 hours).[3]
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Annexin V and PI Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.[10]
Conclusion
The combination of emavusertib and ibrutinib presents a scientifically rational approach to overcoming ibrutinib resistance in B-cell lymphomas. Preclinical data robustly demonstrate the synergistic ability of this combination to re-sensitize resistant cells. Early clinical data from the TakeAim Lymphoma trial support its potential in a heavily pre-treated patient population with a high unmet medical need.[4][5][6][7] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination in various ibrutinib-resistant lymphoma subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. susi.usi.ch [susi.usi.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of B lymphoma cells undergoing apoptosis by Annexin-V assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Emavusertib and Quizartinib for Hematological Malignancies
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and clinical data of two targeted therapies.
In the landscape of targeted therapies for hematological malignancies, particularly Acute Myeleloid Leukemia (AML), Emavusertib (B3028269) and Quizartinib (B1680412) have emerged as significant players. While both drugs exhibit potent activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in certain leukemias, their broader mechanisms of action and clinical profiles present distinct characteristics. This guide provides a comprehensive, data-driven comparison of Emavusertib and Quizartinib, offering insights into their therapeutic potential and positioning in the treatment paradigm.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Emavusertib: A Dual Inhibitor of IRAK4 and FLT3
Emavusertib (CA-4948) is an orally bioavailable small molecule that uniquely targets both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FLT3.[1][2][3][4][5][6]
-
IRAK4 Inhibition: IRAK4 is a crucial kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which activate the NF-κB pathway, promoting inflammation and cell survival.[7][8][9][10][11][12] By inhibiting IRAK4, Emavusertib can block this pro-survival signaling, which is particularly relevant in malignancies with mutations in genes like MYD88 or those with spliceosome mutations (U2AF1, SF3B1) that lead to overexpression of the oncogenic long form of IRAK4.[1][13][14]
-
FLT3 Inhibition: Emavusertib also demonstrates high binding affinity for FLT3, including wild-type, internal tandem duplication (ITD), and various kinase domain (KD) mutations.[1] This dual activity suggests a broader therapeutic window, potentially addressing both FLT3-driven proliferation and IRAK4-mediated survival and resistance pathways.[3][5][15]
Quizartinib: A Potent and Selective Second-Generation FLT3 Inhibitor
Quizartinib (AC220) is a highly potent and selective second-generation type II FLT3 inhibitor.[16][17] Its primary mechanism is the inhibition of the FLT3 receptor tyrosine kinase, which is mutated in approximately 30% of AML cases.[16][18]
-
Targeting FLT3-ITD: Quizartinib is particularly effective against FLT3-ITD mutations, which are present in about 25% of newly diagnosed AML cases and are associated with a poor prognosis.[16][18] It binds to the ATP binding domain of FLT3, preventing autophosphorylation and thereby inhibiting downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[19][20]
Signaling Pathway Diagrams
To visualize the distinct and overlapping mechanisms of Emavusertib and Quizartinib, the following signaling pathway diagrams are provided.
Caption: Emavusertib's dual inhibition of IRAK4 and FLT3 signaling pathways.
Caption: Quizartinib's targeted inhibition of the FLT3 signaling pathway.
Preclinical and Clinical Efficacy: A Head-to-Head Look
Direct comparative data from head-to-head clinical trials are not yet available. However, preclinical studies and independent clinical trial results provide a basis for comparison.
Preclinical Data Summary
| Parameter | Emavusertib | Quizartinib | Reference |
| Target(s) | IRAK4, FLT3 (WT, ITD, KD mutations) | FLT3 (highly selective for ITD) | [1][4][16] |
| Binding Affinity (Kd for IRAK4) | 23 nM | N/A | [1] |
| Binding Affinity (Kd for FLT3) | 8-31 nM (for various forms) | N/A (IC50 <1 nM for FLT3-ITD) | [1][21][22] |
| In Vitro Cytotoxicity (IC50 in FLT3-mutated AML cell lines) | 58-200 nM | ~1-2 nM | [1][17] |
| Comparative Cytotoxicity | Equivalent to quizartinib in FLT3-ITD tumors; greater activity in FLT3-ITD/F691L tumors | Baseline for comparison | [1] |
| Activity in Resistant Models | Active against midostaurin-resistant models | Active against midostaurin-resistant models | [21][22] |
Clinical Data Highlights
| Trial | Drug | Patient Population | Key Efficacy Endpoints | Reference |
| TakeAim Leukemia (Phase 1/2a) | Emavusertib | R/R AML with FLT3 mutations | In 12 evaluable patients (300mg BID), 3 CR, 2 MLFS, 1 CRh | [2] |
| TakeAim Leukemia (Phase 1/2a) | Emavusertib | R/R AML with spliceosome mutations | In 15 evaluable patients, 1 MLFS, 1 CR, 2 CRh/CRi | [2] |
| QuANTUM-R (Phase 3) | Quizartinib | R/R AML with FLT3-ITD | 24% reduction in risk of death vs. salvage chemotherapy | [23] |
| QuANTUM-First (Phase 3) | Quizartinib + Chemo | Newly diagnosed AML with FLT3-ITD | Median OS of 31.9 months vs. 15.1 months for placebo + chemo | [24] |
Experimental Protocols
The following provides an overview of the methodologies used in key preclinical experiments cited in this guide.
In Vitro Kinase Binding Assays (for Emavusertib)
-
Methodology: The binding affinity (Kd) of Emavusertib to IRAK4 and various FLT3 mutants was determined using a competitive binding assay format. Recombinant purified kinases were incubated with a fixed concentration of a fluorescently labeled ligand and varying concentrations of the test compound (Emavusertib). The displacement of the fluorescent ligand was measured, and the Kd was calculated from the dose-response curve.
Cell Viability and Cytotoxicity Assays (for Emavusertib and Quizartinib)
-
Cell Lines: FLT3-mutated AML cell lines such as MOLM-14 (FLT3-ITD) and MV4-11 (FLT3-ITD) were utilized.
-
Methodology: Cells were seeded in 96-well plates and treated with a range of concentrations of Emavusertib or Quizartinib for a specified period (e.g., 72 hours). Cell viability was assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were calculated from the dose-response curves.
In Vivo Xenograft Models (for Emavusertib and Quizartinib)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously or intravenously inoculated with human AML cell lines (e.g., MV4-11, MOLM-14).
-
Treatment: Once tumors were established, mice were randomized to receive vehicle control, Emavusertib, or Quizartinib orally at specified doses and schedules.
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors and tissues could be harvested for pharmacodynamic analysis (e.g., Western blot to assess target inhibition). Overall survival was also a key endpoint.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Resistance Mechanisms
Emavusertib: As a dual inhibitor, Emavusertib may have the potential to overcome or delay resistance mechanisms that arise from the upregulation of parallel signaling pathways.[3] Upregulation of IRAK4 has been identified as a potential resistance mechanism to FLT3 inhibitors, suggesting that the dual targeting by Emavusertib could be advantageous.[5][15]
Quizartinib: Resistance to Quizartinib is a significant clinical challenge.[25] The most common mechanisms of acquired resistance are on-target secondary mutations in the FLT3 kinase domain, particularly at the D835 and F691 residues.[26] Off-target resistance can also occur through the activation of parallel signaling pathways, such as the RAS pathway.[27]
Safety and Tolerability
Emavusertib: In early clinical trials, Emavusertib has shown a manageable safety profile.[5] Treatment-emergent adverse events (Grade ≥ 3) have been reported, but dose-limiting myelosuppression was not observed in a cohort of heavily pretreated AML patients with FLT3 mutations.[5]
Quizartinib: A notable adverse effect of Quizartinib is QT prolongation, which can increase the risk of cardiac arrhythmias.[19][28] This requires careful monitoring with electrocardiograms and electrolyte management.[24][28] Myelosuppression is another common side effect.[17]
Conclusion and Future Directions
Emavusertib and Quizartinib are both promising targeted therapies for hematological malignancies, particularly FLT3-mutated AML.
-
Quizartinib is a well-established, potent, and selective FLT3 inhibitor with proven efficacy in improving overall survival in patients with FLT3-ITD positive AML.[23][24] Its clinical development is more advanced, with approvals in several regions.[16] The primary challenges are managing its cardiac toxicity and overcoming acquired resistance.
-
Emavusertib presents a novel approach with its dual inhibition of IRAK4 and FLT3.[3] This dual mechanism may offer a broader spectrum of activity, particularly in patients with co-mutations or those who have developed resistance to other FLT3 inhibitors.[1][5] Early clinical data are encouraging, and ongoing studies will further define its role, both as a monotherapy and in combination regimens.[2][3][29]
For the research and drug development community, the comparative analysis of these two agents highlights the evolution of targeted therapies. While single-target agents like Quizartinib have demonstrated significant clinical benefit, multi-targeted agents like Emavusertib may address the complexity of cancer signaling and the emergence of resistance. Future research should focus on head-to-head clinical trials, the identification of predictive biomarkers for both drugs, and the development of rational combination strategies to further improve outcomes for patients with these challenging diseases.
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 8. Facebook [cancer.gov]
- 9. susi.usi.ch [susi.usi.ch]
- 10. researchgate.net [researchgate.net]
- 11. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 21. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. onclive.com [onclive.com]
- 24. pharmacytimes.com [pharmacytimes.com]
- 25. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. missionbio.com [missionbio.com]
- 28. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]
- 29. Partial Trial Hold Is Lifted For Emavusertib - HealthTree for Acute Myeloid Leukemia [healthtree.org]
Emavusertib: A Comparative Analysis of IRAK4 versus IRAK1 Selectivity for Researchers
For Immediate Release
This guide provides a detailed comparison of the investigational kinase inhibitor Emavusertib's (formerly CA-4948) selectivity for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) over the closely related IRAK1. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway. All data presented is based on publicly available preclinical research.
Introduction to IRAK Signaling
The Interleukin-1 Receptor-Associated Kinase (IRAK) family, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are crucial mediators in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] These pathways are fundamental to the innate immune system's response to pathogens and cellular stress. While both IRAK1 and IRAK4 are active kinases, IRAK4 functions as the master upstream kinase, initiating the signaling cascade by phosphorylating and activating IRAK1.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and hematologic malignancies.
Given the distinct roles of IRAK1 and IRAK4, the selective inhibition of IRAK4 is a key therapeutic strategy to modulate the inflammatory response without completely abrogating the signaling pathway, which could lead to unwanted side effects. Emavusertib has been developed as a potent and selective inhibitor of IRAK4.
Emavusertib's Selectivity Profile: IRAK4 vs. IRAK1
Emavusertib has demonstrated significant selectivity for IRAK4 over IRAK1 in biochemical assays. This selectivity is a critical attribute, potentially allowing for a more targeted therapeutic intervention with an improved safety profile.
| Target | Inhibition Metric | Value | Selectivity (IRAK1/IRAK4) |
| IRAK4 | IC50 | 57 nM | >500-fold |
| IRAK1 | IC50 | >28,500 nM (estimated) |
Note: The IC50 value for IRAK1 is estimated based on the reported >500-fold selectivity and the provided IC50 for IRAK4. Specific IC50 data for IRAK1 was not available in the reviewed literature.
Emavusertib has also been profiled against a broader panel of kinases, demonstrating a generally selective profile. Notably, it also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), which is a target in certain types of acute myeloid leukemia (AML).[1][3][4][5]
IRAK4 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical IRAK4 signaling pathway and highlights the point of intervention by Emavusertib.
Experimental Methodologies
The determination of kinase inhibitor selectivity and potency relies on robust biochemical and cell-based assays. Below are generalized protocols for the types of experiments used to characterize compounds like Emavusertib.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Emavusertib against IRAK4 and IRAK1.
Principle: The transfer of a phosphate (B84403) group from ATP to a substrate by the kinase is quantified. The reduction in this activity in the presence of the inhibitor is measured.
Generalized Protocol:
-
Reagents and Materials:
-
Purified recombinant human IRAK4 and IRAK1 enzymes.
-
Kinase-specific substrate (e.g., a peptide or protein).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or in a system with a detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
Emavusertib at various concentrations.
-
Assay buffer containing necessary cofactors (e.g., MgCl₂).
-
Microplates.
-
Detection reagents and instrument (e.g., scintillation counter, plate reader).
-
-
Procedure:
-
Add the kinase, substrate, and inhibitor (Emavusertib) at varying concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
Stop the reaction.
-
Detect the amount of substrate phosphorylation or ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Emavusertib Tosylate: A Guide for Laboratory Professionals
Proper disposal of Emavusertib (B3028269) Tosylate, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), is crucial for maintaining laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the correct disposal procedures for this compound. Adherence to these protocols is vital to prevent contamination and ensure compliance with regulatory standards.
Hazard Profile and Essential Precautions
Emavusertib Tosylate is classified as harmful if swallowed and is recognized as very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be handled as hazardous waste. Key safety data sheet (SDS) recommendations emphasize that this chemical must not be disposed of with household garbage and must be prevented from entering the sewage system.[2][3] Disposal must always be conducted in accordance with official, approved waste disposal regulations.[1]
Step-by-Step Disposal Protocol for this compound
Researchers must follow these procedural steps to ensure the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated consumables (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container suitable for hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
-
Record the accumulation start date and the responsible researcher's name and contact information.
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure secondary containment is in place to prevent spills.
-
Do not store excessive amounts of hazardous waste. Arrange for timely pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
4. Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide a complete inventory of the waste being disposed of.
-
Follow any institution-specific procedures for waste transfer and documentation.
-
The final disposal will be carried out at an approved and licensed waste disposal facility.[1]
Quantitative Data Summary
While specific disposal concentration limits are determined by local and national regulations, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from supplier safety data sheets.
This compound Mechanism of Action: IRAK4 Signaling Pathway
Emavusertib is a selective inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][4] By blocking IRAK4, Emavusertib disrupts the formation of the Myddosome complex and subsequent downstream signaling, which ultimately inhibits the activation of NF-κB and the production of pro-inflammatory cytokines.[1][2] This mechanism is central to its therapeutic effects in treating certain hematologic malignancies.[2]
Caption: IRAK4 signaling pathway and the inhibitory action of Emavusertib.
References
Personal protective equipment for handling Emavusertib Tosylate
Essential Safety and Handling of Emavusertib Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling and disposal of this compound. As a potent, biologically active small molecule kinase inhibitor, it must be treated as potentially hazardous. Adherence to these procedural guidelines is essential to minimize exposure and ensure a safe laboratory environment.
A Safety Data Sheet (SDS) for Emavusertib indicates it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Hand Protection: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Body Protection: Dedicated disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Hand Protection: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if a splash risk exists.[1][2] Body Protection: Standard laboratory coat. Ventilation: Certified chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Hand Protection: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Hand Protection: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat. |
Operational Plan: Step-by-Step Guidance
A systematic workflow is crucial to minimize exposure risk and maintain compound integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or signs of leakage.[3]
-
Confirm the recommended storage conditions on the product vial or datasheet. Emavusertib is typically stored at -20°C.[3]
-
Store in a clearly labeled, designated, and secure area away from incompatible materials.[3]
2. Preparation of Solutions (in a Fume Hood):
-
Designated Area: Conduct all manipulations of solid this compound and its concentrated solutions in a designated and clearly marked area within a certified chemical fume hood.[1][3]
-
Weighing: Carefully handle the solid compound to avoid generating dust.[3] Use dedicated spatulas and weighing boats.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid.[3]
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.[3]
3. General Handling Practices:
-
Avoid Contamination: Use dedicated laboratory equipment (glassware, pipettes, etc.) when possible. If not feasible, decontaminate equipment thoroughly after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[1]
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[4][5] Proper segregation and disposal are mandatory to protect personnel and the environment.[4][6]
1. Waste Segregation:
-
At the point of generation, immediately segregate waste into appropriate categories.[4]
-
Solid Waste: Includes contaminated gloves, disposable lab coats, pipette tips, vials, and wipes. Place these items into a designated, sealed, and clearly labeled hazardous waste container (e.g., a purple or yellow bin specifically for cytotoxic waste).[3][7]
-
Liquid Waste: Collect all unused or expired solutions containing this compound in a dedicated, sealed, and leak-proof hazardous liquid waste container.[3] Do not pour down the drain. [3]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic chemical waste.[2][6]
2. Container Management and Pickup:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Cytotoxic Waste" and list the chemical contents.
-
Sealing: Securely seal containers when they are three-quarters full to prevent spills or leaks. Do not overfill.[4]
-
Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup by the Environmental Health and Safety (EHS) department.[4]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
